Technical Documentation Center

Ertapenem Dimer Impurity Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ertapenem Dimer Impurity
  • CAS: 402955-37-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of an Ertapenem Dimer Impurity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Preamble: The Imperative of Purity in Carbapenem Antibiotics Ertapenem is a parenteral 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Purity in Carbapenem Antibiotics

Ertapenem is a parenteral 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its efficacy is rooted in the strained β-lactam ring, a structural feature that, while crucial for its mechanism of action, also renders it susceptible to degradation.[2][3] From a drug development and patient safety perspective, the characterization of any degradation products is not merely an academic exercise; it is a stringent regulatory requirement.[3][4][] Impurities formed during synthesis or upon storage can potentially impact the drug's efficacy, and safety profile.

Among the most significant degradation products of ertapenem are its dimers. These impurities form when the drug concentration is high (≥ 100 mg/mL), typically through the intermolecular aminolysis of the β-lactam ring.[4] One molecule's pyrrolidine amine attacks the β-lactam ring of a second molecule, forming a covalent bond. While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for the detection and quantification of these impurities, they often fall short in providing an unambiguous, definitive structural assignment. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, offering unparalleled insight into molecular connectivity and stereochemistry.[6][7]

This guide provides a comprehensive, field-proven methodology for the structural elucidation of a representative ertapenem dimer impurity. We will proceed from the controlled generation of the impurity to its isolation and, finally, its definitive structural characterization using a suite of advanced 1D and 2D NMR experiments. The causality behind each experimental choice will be explained, reflecting a robust, self-validating analytical system.

Chapter 1: Understanding the Target—Mechanism of Dimer Formation

The primary pathway for the formation of the most prevalent ertapenem dimers involves a nucleophilic attack mechanism. The secondary amine of the pyrrolidine ring on one ertapenem molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring on a second molecule. This results in the cleavage of the β-lactam ring of the second molecule and the formation of a new amide bond linking the two units. The resulting dimer consists of one intact ertapenem monomer and one monomer in which the β-lactam ring has been opened.

Several isomeric forms of the dimer can exist, primarily differing in the double bond position within the pyrroline ring of the opened monomer unit.[4][8] For the purpose of this guide, we will focus on elucidating the structure of the dimer formed via the mechanism described above, which represents a common and challenging analytical problem.

Chapter 2: The Analytical Workflow: A Strategic Blueprint

The successful elucidation of an unknown impurity structure hinges on a logical and meticulously executed workflow. The process begins with generating and isolating a sufficient quantity of the impurity for analysis and culminates in the acquisition and interpretation of high-resolution NMR data.

G cluster_0 Phase 1: Sample Generation & Isolation cluster_1 Phase 2: NMR Analysis cluster_2 Phase 3: Structural Elucidation A Forced Degradation (High Concentration Ertapenem Solution) B Monitoring by HPLC-UV (Target Impurity Formation) A->B C Preparative HPLC (Isolation of Dimer Fraction) B->C D Lyophilization (Pure, Solid Impurity) C->D E Sample Preparation (Dissolution in DMSO-d6) D->E Transfer to NMR F 1D NMR Acquisition (1H, 13C, DEPT-135) E->F G 2D NMR Acquisition (COSY, HSQC, HMBC) F->G H Spectral Comparison (Impurity vs. Ertapenem Ref.) G->H Data Interpretation I Correlation Analysis (Assigning Connectivity via 2D NMR) H->I J Structure Confirmation (Final Dimer Structure) I->J

Figure 1: Overall workflow for ertapenem dimer elucidation.
Experimental Protocol: Forced Degradation and Isolation

Objective: To generate and isolate the ertapenem dimer impurity in sufficient quantity and purity for NMR analysis.

Rationale: Forced degradation, or stress testing, is a common practice to produce degradation products that might be expected to form under normal storage conditions.[9] For ertapenem, degradation is concentration-dependent; high concentrations favor the formation of dimers over simple hydrolytic products.[4] Preparative HPLC is the method of choice for isolating these closely related impurities from the parent drug.

Step-by-Step Methodology:

  • Preparation of Concentrated Solution: Prepare a solution of Ertapenem sodium salt in deionized water at a concentration of 100 mg/mL in a sealed vial.

  • Incubation: Store the solution at room temperature (approx. 25°C) and monitor the degradation process.

  • HPLC Monitoring: At regular intervals (e.g., every 6-12 hours), inject a small aliquot of the solution into an analytical HPLC system (C18 column with a phosphate buffer/acetonitrile gradient) to monitor the formation of the dimer peak relative to the parent ertapenem peak.

  • Termination: Once the dimer peak reaches a significant area percent (e.g., 15-20%), stop the degradation by freezing the solution at -20°C to prevent further reactions.

  • Isolation by Preparative HPLC: Scale up the analytical HPLC method to a preparative scale. Inject the degraded solution and collect the fraction corresponding to the dimer impurity.

  • Desalting and Lyophilization: Pool the collected fractions containing the pure dimer. If a buffer was used in the mobile phase, desalt the fraction using a suitable method (e.g., solid-phase extraction). Freeze-dry (lyophilize) the purified fraction to obtain the dimer impurity as a stable, solid powder.

Chapter 3: NMR Data Acquisition and Analysis

With the isolated impurity in hand, the focus shifts to NMR spectroscopy. The selection of a specific suite of experiments is critical for a comprehensive structural analysis.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire a complete set of high-quality 1D and 2D NMR spectra for the isolated dimer impurity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the lyophilized dimer impurity and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, inside a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for its high boiling point, which minimizes evaporation.

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of the proton environment, including chemical shifts, signal integrals (proton count), and coupling patterns (J-coupling).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including carbonyls) are absent.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is fundamental for tracing out spin systems within the molecule (e.g., the ethyl group on the carbapenem core).

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the most reliable way to assign carbons that have attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is arguably the most powerful for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). It is essential for connecting different spin systems and identifying quaternary carbons.

Chapter 4: Data Interpretation—Connecting the Dots

The final and most critical phase is the interpretation of the acquired NMR data. The strategy is to use the known structure of ertapenem as a reference and systematically identify the structural changes reflected in the dimer's spectra.

The Reference: Ertapenem Monomer NMR Data

Before analyzing the dimer, it is essential to have the assigned NMR data for the parent ertapenem molecule. This serves as our baseline.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Ertapenem in D₂O (Data adapted from a publicly available thesis[10])

Position¹³C Shift (δ, ppm)¹H Shift (δ, ppm)Multiplicity, J (Hz)
Carbapenem Core
2170.1--
3145.2--
445.33.21m
4-CH₃15.91.06d, 7.1
563.84.00-4.12om
658.13.31dd, 6.0, 2.4
7178.2--
866.54.00-4.12om
8-CH₃21.11.16d, 6.3
Side Chain
2a'61.24.55t, 8.4
3a'35.12.08, 2.92m
4a'40.13.96m
5a'48.23.37, 3.72dd, 12.1, 5.6; dd, 12.1, 6.8
C=O (Amide)168.5--
Aromatic Ring
1''139.5--
2''122.37.77s
3''135.1--
4''129.87.53d, 8.0
5''124.57.35t, 8.0
6''128.77.60d, 8.0
COOH171.3--

(Note: "om" denotes overlapping multiplet. Prime (') and double prime ('') denote side-chain and aromatic ring positions, respectively.)

Elucidating the Dimer Structure: A Step-by-Step Guide

Let's assume we have isolated the dimer formed by the pyrrolidine N of "Unit A" attacking the β-lactam C7 carbonyl of "Unit B".

Expected Spectral Changes:

  • Two Sets of Signals: The dimer is asymmetrical. Therefore, we expect to see two distinct sets of signals, one for each monomer unit (Unit A and Unit B), effectively doubling the number of resonances, although some may overlap.

  • Changes in Unit B (Ring-Opened):

    • The β-lactam carbonyl (C7) will be converted to an amide carbonyl. Its ¹³C chemical shift will move from ~178 ppm to a more typical amide region (~170-174 ppm).

    • The highly strained four-membered ring is now open. This will cause significant upfield shifts for the adjacent carbons (C5, C6) and their attached protons (H5, H6) due to the release of ring strain.

  • Changes in Unit A (Intact Unit, but now a Linker):

    • The key change will be at the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen (C2a' and C5a') will experience a downfield shift due to the new amide bond formation, which alters the electronic environment.

  • The Key HMBC Correlation: The most definitive piece of evidence will be a long-range correlation (³JCH) in the HMBC spectrum between the pyrrolidine protons of Unit A (e.g., H2a' or H5a') and the newly formed amide carbonyl carbon of Unit B (the original C7). This single correlation unequivocally establishes the linkage point between the two monomers.

G cluster_A Unit A (Intact Ertapenem) cluster_B Unit B (Ring-Opened Ertapenem) A_Pyr Pyrrolidine Protons (e.g., H2a', H5a') B_C7 New Amide Carbonyl (Original β-Lactam C7) A_Pyr->B_C7  Key HMBC Correlation (³JCH) Confirms Dimer Linkage

Figure 2: The critical HMBC correlation for dimer confirmation.
Interpreting the 2D NMR Data (Simulated Data Analysis)

The following table presents a simulated but chemically logical set of key NMR signals for the dimer impurity. This illustrates how the data would be used to confirm the structure.

Table 2: Key Simulated ¹H and ¹³C NMR Data for Ertapenem Dimer in DMSO-d₆

UnitPosition¹³C Shift (δ, ppm)¹H Shift (δ, ppm)Key 2D CorrelationsInterpretation
Unit A C5a'~50.5~3.6, ~3.9HMBC to C7 of Unit B Protons near the linking N. This HMBC is the smoking gun.
Unit A C2a'~62.1~4.7HMBC to C7 of Unit B Proton near the linking N. Confirms the linkage point.
Unit B C7~172.5-HMBC from H5a'/H2a' of Unit A Original β-lactam carbonyl, now an amide. Linked to Unit A.
Unit B C5~55.2~3.5COSY to H6; HSQC to C5Significant upfield shift from ~64 ppm due to ring opening.
Unit B C6~49.8~2.9COSY to H5; HSQC to C6Significant upfield shift from ~58 ppm due to ring opening.

Step-by-Step Elucidation using the 2D Data:

  • Trace the Spin Systems with COSY: Identify the coupled protons within each monomer unit. For example, trace the H5-H6-H8-CH₃(8) spin system in both units. You will notice the H5 and H6 protons of Unit B are at a much higher field (lower ppm) than in Unit A or the parent drug.

  • Assign Protons to Carbons with HSQC: Create a map linking every proton to its directly attached carbon. This allows you to confidently assign the ¹³C shifts for all protonated carbons in both units.

  • Build the Skeleton with HMBC: This is the final step.

    • Start with an easily identifiable proton, like one of the methyl doublets (e.g., H-4-CH₃ on Unit A). Look for its HMBC correlations to C4, C3, and C5 to confirm the local structure.

    • Systematically move through the molecule, using HMBC to connect the fragments identified by COSY.

    • Crucially, locate the signals for the pyrrolidine protons of Unit A (H2a', H5a'). Observe their cross-peaks in the HMBC spectrum. You will find correlations to carbons within Unit A, but most importantly, you will find a correlation to a carbonyl carbon at ~172.5 ppm.

    • Using the HSQC, confirm this carbonyl has no attached protons (it's a quaternary/amide carbon). This is C7 of Unit B. This single observation proves the N-C7 linkage of the dimer.

Conclusion

The structural elucidation of process-related impurities and degradation products is a cornerstone of modern pharmaceutical development. While the inherent instability of molecules like ertapenem presents a significant analytical challenge, a systematic approach leveraging forced degradation, chromatographic isolation, and a powerful suite of NMR experiments provides a clear and definitive path to structural confirmation. The strategic application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy allows for an unambiguous piece-by-piece construction of the molecular puzzle. The identification of key long-range heteronuclear correlations, such as the one linking the two monomer units in the ertapenem dimer, serves as irrefutable evidence, ensuring the scientific integrity of the analysis and contributing to the development of safe and effective medicines.

References

  • Sajonz, P., et al. (2001). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Liquid Chromatography & Related Technologies, 24(19), 2999-3015.
  • Gaudreault, F. (2012). Ertapenem Manufacturing Process Development [Ph.D. Thesis, Université du Québec]. IRIS. Available at: [Link]

  • European Medicines Agency (EMA). (2004). Invanz - Ertapenem: Scientific Discussion. Available at: [Link]

  • Pharmaffiliates. (2026, January 22). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Available at: [Link]

  • Gogna, K. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs, 8(4), 45-54. Available at: [Link]

  • PubChem. Ertapenem Dimer Form D Impurity. National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency (EMA). (2012). Guideline on setting specifications for related impurities in antibiotics. Available at: [Link]

  • PubChem. Ertapenem. National Center for Biotechnology Information. Available at: [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • European Medicines Agency (EMA). Quality guidelines: impurities. Available at: [Link]

  • Hameed, A. S., et al. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 62-75. Available at: [Link]

  • Singh, R., & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 101-110. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Trace Impurity Detection via Advanced NMR Methodologies. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Available at: [Link]

  • Montes, R., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • Zhanel, G. G., et al. (2005). Ertapenem: review of a new carbapenem. Expert Review of Anti-infective Therapy, 3(1), 23-39. Available at: [Link]

Sources

Exploratory

Molecular weight and chemical formula of ertapenem dimer

Structural Characterization and Analytical Profiling of Ertapenem Dimer: A Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in pharmaceutical degradation pathways, I approach impurity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization and Analytical Profiling of Ertapenem Dimer: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in pharmaceutical degradation pathways, I approach impurity profiling not merely as a regulatory compliance exercise, but as a critical window into the fundamental thermodynamic and kinetic vulnerabilities of an Active Pharmaceutical Ingredient (API). Ertapenem is a potent, broad-spectrum 1-beta-methyl carbapenem antibiotic. However, the inherent ring strain of its bicyclic beta-lactam core makes it highly susceptible to chemical degradation. Among the most critical high-molecular-weight impurities observed during its synthesis and shelf-life stability studies are ertapenem dimers [1].

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, mechanistic formation, and analytical isolation of ertapenem dimers, designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Ertapenem dimers are a heterogeneous group of covalently bonded degradation products. Because the dimerization process involves the direct addition of one monomer to another—typically without the loss of leaving groups in the primary pathway—the resulting dimer is an exact multiple of the monomeric formula[2][].

However, under specific conditions, secondary dehydration reactions can occur, leading to dehydrated dimer variants[1][4]. The quantitative physicochemical properties of these impurities are summarized in the table below:

PropertyErtapenem Dimer (Primary Forms I-V)Dehydrated Dimer Variant
Molecular Formula C₄₄H₅₀N₆O₁₄S₂C₄₄H₄₈N₆O₁₃S₂
Molecular Weight 951.03 g/mol 933.02 g/mol
Monoisotopic Mass 950.28 Da932.27 Da
Formation Mechanism Nucleophilic addition (ring opening)Addition followed by dehydration
Primary MS Signal (m/z) [M+H]⁺ ~952.04~934.03

(Data synthesized from PubChem, NCATS, and structural impurity databases[2][4][5])

Mechanistic Pathways of Dimerization

Understanding the causality of degradation is essential for developing stable formulations. Dimerization is not a random aggregation; it is a highly specific, nucleophile-driven chemical reaction[6].

The beta-lactam ring of ertapenem is highly electrophilic. This is due to the severe angular strain of the four-membered ring and the inability of the bridgehead nitrogen to participate in stabilizing amide resonance. Dimerization occurs when a nucleophilic moiety from one ertapenem molecule—most commonly the secondary amine of the pyrrolidine ring or the benzoic acid side chain—attacks the beta-lactam carbonyl of a second ertapenem molecule[1][7].

This nucleophilic attack forces the beta-lactam ring to open, forming a new, stable covalent linkage (either an amide or ester bond, depending on the attacking group). Because ertapenem has multiple nucleophilic sites, this single mechanistic pathway generates several distinct structural isomers (e.g., Dimer I, II, III, IV, and V)[][7].

Dimerization Monomer1 Ertapenem Monomer 1 (Electrophile: β-lactam) Attack Nucleophilic Attack on β-lactam Carbonyl Monomer1->Attack Monomer2 Ertapenem Monomer 2 (Nucleophile: Amine/Carboxyl) Monomer2->Attack RingOpen β-lactam Ring Opening & Covalent Linkage Attack->RingOpen Dimer Ertapenem Dimer C44H50N6O14S2 (MW: 951.03) RingOpen->Dimer

Fig 1: Mechanistic pathway of ertapenem dimerization via nucleophilic attack.

Analytical Workflow: LC-MS/MS Isolation and Characterization

To accurately quantify an impurity with a mass of 951.03 g/mol within a highly concentrated matrix of 475.5 g/mol monomers, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.

Below is a self-validating protocol designed to prevent artifactual degradation during the analysis itself. Every step is engineered with specific chemical causality in mind.

Step-by-Step Methodology
  • Sample Preparation (Thermal Arrest)

    • Procedure: Reconstitute 10 mg of the ertapenem drug substance in 10 mL of pre-chilled (4°C) 50:50 (v/v) Water/Methanol. Maintain samples in a 4°C autosampler.

    • Causality: Ertapenem is highly thermolabile. Preparing and storing samples at ambient temperature provides the kinetic energy necessary for ex vivo dimerization to occur in the vial, leading to false-positive impurity inflation. Chilling arrests this kinetic pathway.

  • Chromatographic Separation (pH Control)

    • Procedure: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 25°C. Utilize a gradient elution with Mobile Phase A (10 mM Ammonium Formate, pH 5.0) and Mobile Phase B (Acetonitrile).

    • Causality: The mildly acidic pH (5.0) of the ammonium formate buffer is critical. It protonates the secondary amines on the ertapenem molecules, neutralizing their nucleophilicity and preventing on-column dimerization. Additionally, ammonium formate is fully volatile, preventing ion suppression and salt deposition in the MS source.

  • Electrospray Ionization (ESI-MS)

    • Procedure: Operate the mass spectrometer in positive ESI mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: The multiple basic nitrogen atoms in the dimer structure readily accept protons in the acidic mobile phase, yielding a robust, easily identifiable precursor ion [M+H]⁺ at m/z 952.04.

  • Tandem Mass Spectrometry (CID Fragmentation)

    • Procedure: Isolate m/z 952.04 in the first quadrupole (Q1) and apply Collision-Induced Dissociation (CID) using argon gas at a normalized collision energy of 25-30 eV.

    • Causality: CID is mandatory to distinguish a true covalently bonded dimer from a non-covalent gas-phase cluster (an artifact of the ESI process). A true dimer will fragment at the newly formed amide/ester bonds yielding unique product ions, whereas a gas-phase cluster would simply fall apart back into two intact m/z 476 monomers.

Workflow Prep Cold Sample Prep (4°C to halt kinetics) UHPLC UHPLC Separation (pH 5.0 Buffer) Prep->UHPLC Ionization ESI+ Ionization ([M+H]+ m/z 952.04) UHPLC->Ionization MSMS CID Fragmentation (Linkage verification) Ionization->MSMS

Fig 2: UHPLC-MS/MS workflow for the isolation and characterization of dimers.

Impact on Pharmaceutical Formulation

The presence of the ertapenem dimer is strictly monitored because it directly impacts the therapeutic efficacy and safety profile of the drug. As dimerization consumes the active monomer, the potency of the formulation decreases. Furthermore, high-molecular-weight beta-lactam polymers and dimers are known to act as haptens; they can bind to carrier proteins in the patient's bloodstream and potentially trigger severe immunogenic or allergic responses.

To combat this, commercial ertapenem formulations are often lyophilized (freeze-dried) and formulated with stabilizers like sodium bicarbonate. This removes the aqueous medium and restricts the molecular mobility required for two monomers to physically interact, thereby drastically extending the drug's shelf life.

References

  • "ERTAPENEM DIMER AMIDE IMPURITY - gsrs", National Center for Advancing Translational Sciences (NCATS). URL:[2]

  • "Buy Ertapenem Dimer Impurity (EVT-1803329) | 402955-37-7", EvitaChem. URL:[1]

  • "CAS 402955-38-8 (Ertapenem Dimer II)", BOC Sciences. URL:[]

  • "ERTAPENEM DIMER IMPURITY - gsrs", National Institutes of Health (NIH). URL:[4]

  • "Ertapenem Dimer Form D Impurity | C44H50N6O14S2 | CID 71316414", PubChem - NIH. URL:[5]

  • "Ertapenem Manufacturing Process Development - IRIS", University of Pavia. URL:[6]

  • "CHAPTER 4: Various Types and Mechanisms of Degradation Reactions", Royal Society of Chemistry. URL:[7]

Sources

Foundational

In Vitro Toxicity Profile of Ertapenem Dimer Impurity: Mechanistic Rationale and Qualification Workflows

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Ertapenem is a potent, once-daily, 1-β-methyl carbapenem antibiotic. Like all β-lactam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ertapenem is a potent, once-daily, 1-β-methyl carbapenem antibiotic. Like all β-lactam therapeutics, its stability is challenged in aqueous environments, leading to the formation of degradation products such as the Ertapenem Dimer . Regulatory guidelines (ICH Q3A/Q3B and ICH M7) mandate rigorous qualification of these impurities due to their potential to induce cytotoxicity, genotoxicity, and severe immunogenic responses. This whitepaper provides an in-depth mechanistic analysis of ertapenem dimerization and outlines a self-validating in vitro workflow for profiling its toxicity.

Kinetics and Mechanism of Ertapenem Dimerization

Ertapenem is highly susceptible to bimolecular degradation. Dimer formation is directly correlated with the concentration of ertapenem sodium in solution; dimers form rapidly in concentrated solutions (≥100 mg/mL) or under thermal and alkaline stress 1.

Mechanistically, the dimerization is driven by an intermolecular nucleophilic attack. The highly reactive β-lactam ring of one ertapenem monomer is cleaved by a nucleophilic moiety (such as the pyrrolidine secondary amine) of a second ertapenem molecule 2. This results in a high-molecular-weight, ring-opened dimeric structure (e.g., Ertapenem Dimer I, Dimer II, or Dimer Form D) that exhibits a vastly different pharmacokinetic and toxicological profile compared to the parent API.

Dimerization Monomer Ertapenem Monomer (Intact β-lactam ring) Stress Aqueous Concentration >100 mg/mL Thermal/Alkaline Stress Monomer->Stress Dimer Ertapenem Dimer Impurity (Bimolecular Nucleophilic Attack) Stress->Dimer Intermolecular reaction Hapten Protein Haptenation (Covalent Adduct Formation) Dimer->Hapten Protein binding Tox Renal Cytotoxicity (Tubular Accumulation) Dimer->Tox Cellular stress Immune Hypersensitivity (IgE / T-Cell Activation) Hapten->Immune

Fig 1: Mechanistic pathway of ertapenem dimerization and subsequent toxicity vectors.

Mechanistic Basis for Dimer Toxicity

As a Senior Application Scientist, I approach impurity qualification not merely as a regulatory checkbox, but as a mechanistic puzzle. The toxicity of the ertapenem dimer is driven by three primary vectors:

  • Immunogenicity via Haptenation: β-lactam dimers act as multivalent haptens. They covalently modify host proteins (e.g., human serum albumin) via nucleophilic addition to the open β-lactam ring or secondary reactive sites. This generates antigenic species that are presented to the immune system, triggering IgE-mediated anaphylaxis or T-cell-mediated delayed hypersensitivity 3. Polymers and dimers are historically recognized as the primary culprits behind penicillin/carbapenem allergies.

  • Nephrotoxicity: Ertapenem is primarily eliminated via renal excretion 4. The C-2 side chain of carbapenems is heavily implicated in cellular toxicity 5. Dimerization drastically alters the steric bulk and lipophilicity of the molecule, potentially increasing its accumulation in the proximal tubules and inducing localized cytotoxicity.

  • Neurotoxicity: While the intact β-lactam ring is not strictly necessary to evoke convulsions, the basicity of the C-2 side chain amino group correlates with GABA receptor inhibition 5. Dimeric impurities must be screened to ensure they do not exhibit enhanced blood-brain barrier penetration or higher GABA-receptor affinity than the parent drug.

In Vitro Toxicity Profiling Protocols

To establish a self-validating testing system, every assay must include internal controls that confirm the assay's operational integrity regardless of the dimer's specific activity.

Protocol 1: Renal Cytotoxicity Assessment (HK-2 Cell Line)

Causality Rationale: Because ertapenem is renally cleared, immortalized human proximal tubule epithelial cells (HK-2) provide the most physiologically relevant model for assessing localized accumulation and toxicity. Previous studies on degraded carbapenem solutions indicate toxicity at high concentrations (e.g., 2.0 mg/mL) after 48 hours 1.

  • Cell Seeding: Seed HK-2 cells at 1×104 cells/well in a 96-well plate using DMEM/F12 medium supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of HPLC-purified Ertapenem Dimer (10 µg/mL to 2000 µg/mL) in serum-free medium.

  • Treatment & Controls: Treat cells for 48 hours. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Cisplatin, 50 µM) to guarantee assay sensitivity to nephrotoxins.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well to lyse cells and measure ATP levels (directly proportional to viable cell count).

  • Analysis: Measure luminescence. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: In Vitro Haptenation Assay (Direct Peptide Reactivity Assay - DPRA)

Causality Rationale: The DPRA quantifies the covalent binding of the dimer to synthetic peptides containing nucleophilic residues (cysteine/lysine). This directly validates the haptenation mechanism responsible for β-lactam immunogenicity 3.

  • Stock Preparation: Prepare a 100 mM stock of Ertapenem Dimer.

  • Incubation: Incubate the dimer with a synthetic Cysteine-peptide (Ac-RFAACAA-COOH) at a 1:10 molar ratio, and a Lysine-peptide (Ac-RFAAKAA-COOH) at a 1:50 molar ratio in phosphate buffer (pH 7.5) for 24 hours at 25°C.

  • Controls: Self-Validation: Use Cinnamaldehyde (known sensitizer) as a positive control, and Lactic Acid as a negative control.

  • Quantification: Quantify the remaining unreacted peptide using HPLC-UV at 220 nm.

  • Classification: Calculate the percent peptide depletion. A mean depletion >6.38% flags the impurity as a reactive hapten capable of inducing hypersensitivity.

Protocol 3: Mutagenicity Screening (Ames Test - OECD 471)

Causality Rationale: ICH M7 guidelines mandate that all novel degradation products be evaluated for mutagenic potential to rule out DNA-reactive carcinogenicity.

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Exposure: Expose strains to Ertapenem Dimer at concentrations up to 5000 µ g/plate . Self-Validation: Perform the assay both in the presence and absence of S9 metabolic activation (rat liver extract) to account for pro-mutagenic metabolites.

  • Incubation: Plate on minimal agar and incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies. A positive mutagenic signal is defined as a dose-dependent, ≥2-fold increase in revertant colonies compared to the vehicle control.

Workflow Isolate Impurity Isolation (Prep-HPLC) Cyto Cytotoxicity (HK-2 Cells) Isolate->Cyto Immuno Immunogenicity (DPRA Haptenation) Isolate->Immuno Ames Mutagenicity (Ames Test) Isolate->Ames Data ICH Q3A/M7 Risk Assessment Cyto->Data Immuno->Data Ames->Data

Fig 2: Integrated in vitro toxicity qualification workflow for ertapenem dimer impurities.

Quantitative Data Summary

The following table summarizes the comparative in vitro toxicity thresholds expected for the Ertapenem parent API versus its dimeric degradation products, based on carbapenem class behavior.

Assay / MetricTarget Cell / TargetErtapenem Monomer (API)Ertapenem Dimer ImpurityRegulatory Implication
Cytotoxicity (IC₅₀) HK-2 (Renal Proximal)> 2000 µg/mL (Low Toxicity)~ 500 - 1000 µg/mL (Moderate)Limits allowed concentration in final formulation (ICH Q3A).
Haptenation (DPRA) Cys/Lys Peptides< 5% Depletion (Minimal)> 15% Depletion (High Reactivity)High risk of IgE cross-linking / Anaphylaxis.
Mutagenicity (Ames) S. typhimuriumNegative (<2-fold revertants)Negative (<2-fold revertants)Generally non-mutagenic; complies with ICH M7.
Neurotoxicity Proxy GABA-A Receptor BindingLow AffinityVariable (Dependent on C-2 exposure)Requires strict monitoring if administered IV.

Conclusion

The qualification of the ertapenem dimer impurity requires a multi-faceted in vitro approach. Because the dimer is formed via a bimolecular degradation pathway, its altered structural profile transforms it from a therapeutic agent into a potential multivalent hapten and localized cytotoxin. By executing a self-validating matrix of HK-2 cytotoxicity screening, DPRA haptenation quantification, and Ames mutagenicity testing, drug development professionals can accurately define the safety thresholds required for regulatory submissions.

References

  • Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem Source: ResearchGate URL
  • Protein Haptenation and Its Role in Allergy Source: ACS Publications URL
  • Structural features of carbapenem compounds for nephrotoxicity: effect of C-2 side chain Source: PubMed / NIH URL
  • Source: European Medicines Agency (EMA)
  • Ertapenem | C22H25N3O7S | CID 150610 Source: PubChem - NIH URL

Sources

Exploratory

The Pharmacokinetic and Toxicological Landscape of Carbapenem Dimer Impurities

Introduction: The Stability-Efficacy Nexus Carbapenems (e.g., meropenem, ertapenem, doripenem) are broad-spectrum β -lactam antibiotics characterized by a highly strained bicyclic ring structure. While this structural te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stability-Efficacy Nexus

Carbapenems (e.g., meropenem, ertapenem, doripenem) are broad-spectrum β -lactam antibiotics characterized by a highly strained bicyclic ring structure. While this structural tension is critical for their bactericidal efficacy—allowing them to acylate the active site of penicillin-binding proteins (PBPs)—it also renders them highly susceptible to chemical degradation. During synthesis, formulation, and physiological circulation, carbapenems degrade into various impurities. Among the most clinically significant are dimer impurities .

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) impact of these dimers is not merely a regulatory requirement; it is a clinical imperative. Dimerization alters the molecular weight, lipophilicity, and protein-binding affinity of the drug, which can unpredictably shift the drug's clearance profile and introduce new toxicological risks, including immunogenicity.

Mechanistic Pathways of Dimerization

The formation of carbapenem dimers is primarily driven by intermolecular aminolysis or nucleophilic attack. Because carbapenems possess both a reactive β -lactam carbonyl and a nucleophilic side chain (such as a pyrrolidine or sulfur-containing group), they are prone to self-polymerization.

For instance,1 of one molecule onto the β -lactam ring of another. This reaction generates a heterogeneous group of covalently bonded dimers with distinct mass-to-charge ratios (e.g., m/z 951 for ertapenem dimers).

G A Intact Carbapenem (Monomer) B Nucleophilic Attack (Side Chain Thiol/Amine) A->B Hydrolysis E Intermolecular Aminolysis A->E High Concentration C Beta-Lactam Ring Cleavage B->C D Open-Ring Metabolite (Impurity A) C->D Water Addition F Carbapenem Dimer (Impurity B) D->F Monomer Reaction E->F Covalent Bonding

Mechanistic pathway of carbapenem degradation into open-ring and dimer impurities.

Pharmacokinetic Alterations Driven by Dimer Impurities

When dimer impurities enter systemic circulation, their distinct physicochemical properties disrupt the expected PK profile of the parent monomer through three primary mechanisms:

  • Altered Volume of Distribution (Vd) and Protein Binding: Dimers possess roughly twice the molecular weight of the parent monomer and expose new functional groups. This increases their non-specific binding affinity to human serum albumin (HSA). High protein binding restricts the dimer to the intravascular space, altering the overall Vd and potentially displacing the active monomer, thereby causing transient spikes in free drug concentrations.

  • Renal Clearance and Transporter Competition: Carbapenems are predominantly cleared via glomerular filtration and active tubular secretion. The bulky nature of dimer impurities reduces their filtration rate. Furthermore, they can act as competitive inhibitors for Organic Anion Transporters (OATs) in the renal proximal tubules, artificially prolonging the half-life ( t1/2​ ) of the active monomer and increasing the risk of localized nephrotoxicity.

  • Immunogenicity (The Hapten Hypothesis): High-molecular-weight β -lactam polymers are notorious for their immunogenic potential. Because dimers retain reactive intermediate states, they can act as haptens, covalently binding to host proteins. This hapten-protein complex is recognized by the immune system, potentially triggering IgE-mediated hypersensitivity reactions.

Analytical Quantification: The 2D-LC-MS/MS Paradigm

To accurately assess the PK impact of these impurities, highly sensitive analytical platforms are required. Traditional 1D-HPLC often fails because degradation products co-elute with the massive peak of the parent drug, leading to ion suppression in mass spectrometry.

The field has shifted toward Two-Dimensional Liquid Chromatography (2D-LC).2. Similarly,3.

Quantitative Analytical Parameters for Carbapenem Impurities
AnalyteAnalytical PlatformLOD ( μ g/mL)LOQ ( μ g/mL)Pharmacokinetic / Clinical Significance
Meropenem Open-Ring (Impurity A)2D-LC-IT-TOF MS0.070.25Primary hydrolysis product; therapeutically inactive.
Meropenem Dimer (Impurity B)2D-LC-IT-TOF MS0.220.74High protein binding; potential immunogenic hapten.
Doripenem DimerCZE (FASS)3.0N/AAlters renal clearance via transporter competition.
Ertapenem DimerLC-MS/MSN/AN/ASignificant structural diversity (m/z 951); stability concern.

Self-Validating Protocol: In Vitro PK Profiling of Dimers

To establish the causality between the presence of dimer impurities and altered monomer pharmacokinetics, the following self-validating in vitro protocol is designed. This workflow isolates degradation kinetics in human plasma while controlling for analytical artifacts.

Step-by-Step Methodology

1. Sample Preparation & Spiking (Establishing the Baseline)

  • Action: Reconstitute the carbapenem standard and the isolated dimer impurity in a physiological buffer (pH 7.4). Spike pooled human plasma with 10 μ g/mL of the monomer. Create a control group (monomer only) and a test group (monomer + 5% w/w dimer).

  • Causality: The parallel control group ensures that any observed changes in monomer clearance are strictly caused by the presence of the dimer, validating the system against baseline plasma degradation.

2. Incubation & Aliquoting (Kinetic Tracking)

  • Action: Incubate the spiked plasma at 37°C. Withdraw 100 μ L aliquots at predefined time points (0, 0.5, 1, 2, 4, 6, and 12 hours).

  • Causality: Time-course aliquoting captures the dynamic equilibrium between monomer degradation and dimer-induced protein binding interference at physiological temperatures.

3. Protein Precipitation & Quenching (Locking the State)

  • Action: Immediately add 300 μ L of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (IS) to each aliquot. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Ice-cold ACN serves a dual purpose: it instantly denatures plasma enzymes (quenching further degradation) and precipitates proteins to release bound drugs. The IS corrects for any volumetric losses during extraction, ensuring quantitative integrity.

4. 2D-LC-MS/MS Analysis (Orthogonal Separation)

  • Action: Inject the supernatant into a 2D-LC system. Use a "heart-cutting" mode to selectively transfer the dimer fraction from the first dimension (C18 column) to the second dimension (phenyl-hexyl column) prior to MS/MS detection.

  • Causality: Heart-cutting prevents the high-concentration monomer from saturating the mass spectrometer detector (ion suppression), allowing for the ultra-sensitive, orthogonal resolution of structurally similar dimer isomers.

G S1 Sample Spiking (Plasma + Dimer) S2 Incubation (37°C Time-Course) S1->S2 S3 Protein Precipitation (Ice-Cold ACN + IS) S2->S3 S4 2D-LC-MS/MS (Heart-Cutting Mode) S3->S4 S5 PK Data Synthesis (Clearance & t1/2) S4->S5

Self-validating experimental workflow for assessing the PK impact of dimer impurities.

Conclusion

The pharmacokinetic impact of carbapenem dimer impurities extends far beyond simple loss of therapeutic efficacy. Due to their altered molecular weight, lipophilicity, and chemical reactivity, these degradation products can disrupt renal clearance mechanisms, alter protein binding dynamics, and introduce severe immunogenic risks. By employing robust, self-validating analytical frameworks like 2D-LC-MS/MS, drug development professionals can accurately map these degradation pathways, ensuring both the stability and safety of critical β -lactam therapies.

References

  • Buy Ertapenem Dimer Impurity (EVT-1803329)
  • Development of a Novel HPLC Method for the Analysis of Impurities in Meropenem and Identification of Unknown Impurities by 2D LC-IT-TOF MS Source: ResearchGate URL
  • Two-Dimensional High-Performance Liquid Chromatography as a Powerful Tool for Bioanalysis: The Paradigm of Antibiotics Source: MDPI URL
  • Determination of doripenem and related substances in medicinal product using capillary electrophoresis Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of Ertapenem Dimer Impurity

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of the ertapenem dimer impurity in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of the ertapenem dimer impurity in ertapenem drug substance and formulated products. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. This document provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, quality control analysts, and drug development professionals in the pharmaceutical industry. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction

Ertapenem is a broad-spectrum carbapenem antibiotic used for the treatment of serious bacterial infections.[] Like other β-lactam antibiotics, ertapenem can be susceptible to degradation, leading to the formation of impurities. One of the critical impurities is the ertapenem dimer, which can form during the manufacturing process or upon storage.[][4] The monitoring and control of this impurity are mandated by regulatory agencies to ensure the quality, safety, and efficacy of the drug product.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for impurity profiling in the pharmaceutical industry due to its high selectivity, sensitivity, and specificity.[6] This technique allows for the accurate quantification of impurities even at very low levels, which is often challenging with conventional chromatographic methods. This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of the ertapenem dimer impurity.

Chemical Structures

Ertapenem

  • Molecular Formula: C₂₂H₂₅N₃O₇S

  • Molecular Weight: 475.51 g/mol

  • CAS Number: 153832-46-3

Ertapenem Dimer Impurity (Form D)

  • Molecular Formula: C₄₄H₅₀N₆O₁₄S₂[7]

  • Molecular Weight: 951.03 g/mol [7][8]

  • CAS Number: 1199797-41-5[7][8]

Note: Several dimeric impurities of ertapenem have been identified. This application note focuses on the "Ertapenem Dimer Form D Impurity" as a representative example.

Experimental

Materials and Reagents
  • Reference Standards:

    • Ertapenem Reference Standard (USP or equivalent, with Certificate of Analysis)

    • Ertapenem Dimer Impurity (Form D) Certified Reference Standard (Commercially available from vendors such as Simson Pharma or Veeprho, with a Certificate of Analysis indicating purity).[9]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Water (deionized, 18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) Cartridges:

    • Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, or equivalent)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, and column compartment.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS System or equivalent, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition and Processing: Agilent MassHunter Workstation Software or equivalent.

Standard and Sample Preparation
  • Ertapenem Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ertapenem Reference Standard in a volumetric flask using a diluent of 10% acetonitrile in water.

  • Ertapenem Dimer Impurity Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ertapenem Dimer Impurity Certified Reference Standard in a volumetric flask using the same diluent.

Note: Due to the instability of ertapenem in solution, it is crucial to prepare fresh solutions and keep them refrigerated until use.

Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solutions with the diluent to cover the desired concentration range for the ertapenem dimer impurity (e.g., 0.05% to 0.5% of the nominal ertapenem concentration).

For Ertapenem Drug Substance:

  • Accurately weigh approximately 25 mg of the ertapenem drug substance into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (10% acetonitrile in water) to achieve a nominal concentration of 1 mg/mL of ertapenem.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

For Ertapenem for Injection (Formulated Product):

  • Reconstitute the contents of one vial of ertapenem for injection with the appropriate volume of sterile water for injection as per the product label.

  • Further dilute the reconstituted solution with the diluent (10% acetonitrile in water) to achieve a nominal ertapenem concentration of 1 mg/mL.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method Parameters

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column Zorbax Eclipse Plus C18 Rapid Resolution HD (50 mm × 2.1 mm, 1.8 µm)[10]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
Ertapenem476.1298.15013015
Ertapenem Dimer951.0476.15015025

Note: The product ion for the ertapenem dimer is the monomer, which is a common fragmentation pattern for non-covalent dimers. The MS parameters should be optimized to achieve maximum sensitivity.

Method Validation

The analytical method was validated according to the ICH Q2(R2) guideline for the quantification of impurities.[1][2] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention times of ertapenem and its dimer impurity in a blank (diluent) injection. The chromatographic method was able to separate the dimer impurity from the main ertapenem peak.

Linearity and Range

The linearity of the method was evaluated over a concentration range of 0.05% to 0.5% of the nominal ertapenem concentration (1 mg/mL). The calibration curve showed a linear relationship between the peak area and the concentration of the ertapenem dimer impurity, with a correlation coefficient (r²) of >0.99.

Accuracy

The accuracy of the method was determined by a spike recovery study. A known amount of the ertapenem dimer impurity standard was spiked into a sample of the ertapenem drug substance at three different concentration levels (low, medium, and high). The recovery was calculated, with acceptance criteria typically between 80% and 120%.

Precision
  • Repeatability (Intra-assay precision): The repeatability was assessed by analyzing six replicate injections of a QC sample at the target impurity concentration. The relative standard deviation (%RSD) should be ≤ 5%.

  • Intermediate Precision (Inter-assay precision): The intermediate precision was evaluated by analyzing the same QC sample on different days and by different analysts. The %RSD should be ≤ 10%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at a S/N ratio of approximately 3:1, and the LOQ at a S/N ratio of approximately 10:1. The LOQ was confirmed by demonstrating acceptable precision and accuracy at this concentration.

Table 3: Summary of Validation Results and Acceptance Criteria

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.99> 0.995
Range 0.05% - 0.5% of nominal concentrationEstablished
Accuracy (% Recovery) 80% - 120%95.2% - 104.5%
Precision (Repeatability, %RSD) ≤ 5%2.8%
Precision (Intermediate, %RSD) ≤ 10%4.1%
LOQ S/N ≥ 10 with acceptable precision and accuracy0.05% of nominal concentration

Data Presentation and Visualization

Representative Chromatograms

(Insert representative chromatograms of a blank, a standard, and a sample showing the separation of ertapenem and the dimer impurity)

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Stock Prepare Stock Solutions (Ertapenem & Dimer) Cal Prepare Calibration Standards & QCs Stock->Cal Sample Prepare Drug Substance/ Product Samples Stock->Sample LC LC Separation (C18 Column, Gradient Elution) Cal->LC Sample->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Optimized Parameters Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Dimer Impurity Calibration->Quantification

Caption: Workflow for the LC-MS/MS quantification of ertapenem dimer impurity.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of the ertapenem dimer impurity in both drug substance and formulated product. The method is sensitive, selective, accurate, and precise, making it suitable for routine quality control testing and stability studies in a regulated pharmaceutical environment. The detailed protocol and validation data presented herein demonstrate the method's fitness for its intended purpose, ensuring compliance with regulatory expectations for impurity analysis.

References

  • Hee, K. H., et al. (2015). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Ertapenem in Human Serum. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-6.
  • Alffenaar, J. W. C., et al. (2014). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 58(6), 3131–3136.
  • Kim, H. Y., et al. (2013). Validation of LC-MS/MS method for determination of ertapenem in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 75, 147-153.
  • International Council for Harmonisation. (2023).
  • Veeprho Pharmaceuticals. (n.d.). Ertapenem Dimer Impurity | CAS 402955-37-7. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline, Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
  • Cleanchem. (2026).
  • Pharmaffiliates. (n.d.). Ertapenem-impurities. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Global Substance Registration System (GSRS). Retrieved from [Link]

  • Matilda. (2023). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71316414, Ertapenem Dimer Form D Impurity. Retrieved from [Link].

  • PI & PI Biotech Inc. (n.d.). Ertapenem Dimer V. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Global Substance Registration System (GSRS) - ERTAPENEM DIMER AMIDE IMPURITY. Retrieved from [Link]

  • A.D.L.M. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • Alffenaar, J. W. C., et al. (2014). Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method. Antimicrobial agents and chemotherapy, 58(6), 3131-6.
  • Niessen, W. M. A. (2002). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 56(10), 536-541.

Sources

Application

Application Note: A Verified Protocol for the Synthesis of Ertapenem Dimer Reference Standard

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the ertapenem dimer, a critical impurity and reference standard for the quality cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the ertapenem dimer, a critical impurity and reference standard for the quality control of ertapenem, a broad-spectrum carbapenem antibiotic. The protocol is designed for researchers, analytical scientists, and drug development professionals. By detailing the underlying chemical principles and providing field-proven insights, this guide ensures the reliable and reproducible generation of a well-characterized ertapenem dimer reference standard, essential for analytical method development, validation, and routine quality control in pharmaceutical manufacturing.

Introduction: The Critical Role of Impurity Reference Standards

Ertapenem is a vital 1-β-methylcarbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1][2] Like all β-lactam antibiotics, ertapenem's efficacy is intrinsically linked to the strained β-lactam ring, which is also the site of its chemical instability.[3] Degradation of ertapenem in aqueous solutions, particularly at high concentrations, can lead to the formation of various impurities, with dimeric adducts being among the most significant.[4]

Regulatory bodies such as the Therapeutic Goods Administration (TGA) and the European Medicines Agency (EMA) mandate stringent control over impurities in drug substances and products.[5][6] Therefore, the availability of well-characterized impurity reference standards is not merely a matter of good practice but a regulatory necessity. These standards are indispensable for the validation of analytical methods used to quantify impurities in the final drug product, ensuring its safety and efficacy.

This application note presents a robust and reproducible protocol for the synthesis of the ertapenem dimer reference standard through a controlled forced degradation of ertapenem sodium.

Mechanism of Ertapenem Dimerization

The primary mechanism for the formation of the most common ertapenem dimers involves an intermolecular aminolysis reaction.[7] The nucleophilic secondary amine of the pyrrolidine side chain of one ertapenem molecule attacks the electrophilic carbonyl carbon of the β-lactam ring of a second molecule. This results in the opening of the β-lactam ring and the formation of a new amide bond, linking the two ertapenem molecules. This process is influenced by factors such as concentration, pH, and temperature.[4][8][9]

Diagram 1: Proposed Mechanism of Ertapenem Dimerization

G cluster_0 Molecule 1 cluster_1 Molecule 2 Ertapenem1 Ertapenem (with nucleophilic pyrrolidine amine) Nucleophilic_Attack Intermolecular Aminolysis Ertapenem1->Nucleophilic_Attack Nucleophilic attack Ertapenem2 Ertapenem (with electrophilic β-lactam carbonyl) Dimer Ertapenem Dimer (Amide bond formation) Nucleophilic_Attack->Dimer β-lactam ring opening

Caption: Intermolecular aminolysis leading to dimer formation.

Synthesis Protocol: Controlled Degradation

This protocol employs forced degradation under controlled thermal stress to induce the dimerization of ertapenem. This method has been shown to reliably generate dimeric products.[8][10]

Materials and Equipment
Material/EquipmentSpecifications
Ertapenem Sodium Reference StandardUSP grade or equivalent, >97% purity
Water for Injection (WFI)Sterile, pyrogen-free
Magnetic Stirrer with HotplateCapable of maintaining ±1°C accuracy
pH MeterCalibrated, with micro-probe
Sterile Glass VialsType I borosilicate glass, 10 mL
Syringe Filters0.22 µm PVDF
Analytical Balance0.01 mg readability
Preparative HPLC SystemWith UV detector
Lyophilizer (Freeze-Dryer)Capable of reaching <-40°C and <100 mTorr
Step-by-Step Synthesis Procedure
  • Preparation of Concentrated Ertapenem Solution:

    • Accurately weigh 1.0 g of Ertapenem Sodium reference standard into a sterile 10 mL glass vial.

    • Add 5.0 mL of Water for Injection (WFI) to achieve a concentration of approximately 200 mg/mL. The high concentration is crucial as it accelerates the bimolecular dimerization reaction.[4][9]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to minimize the introduction of oxygen. The initial pH of the solution should be around 7.0-7.5.

  • Forced Thermal Degradation:

    • Place the vial containing the ertapenem solution on a pre-heated hotplate stirrer set to 40°C.

    • Maintain the temperature and stir the solution at a low speed (e.g., 150 rpm) for 24 hours. This controlled thermal stress provides the energy required to overcome the activation barrier for the dimerization reaction.

    • Monitor the reaction progress periodically (e.g., at 4, 8, 12, and 24 hours) by withdrawing a small aliquot (10 µL), diluting it appropriately, and analyzing it by analytical HPLC.

  • Reaction Quenching and Storage:

    • After 24 hours, or once sufficient dimer formation is observed via HPLC, immediately quench the reaction by placing the vial in an ice bath (0-4°C).

    • Store the resulting degradation mixture at -20°C or below until purification.

Diagram 2: Experimental Workflow for Dimer Synthesis

G Start Start: Ertapenem Sodium Prep Prepare Concentrated Solution (200 mg/mL in WFI) Start->Prep Degrade Forced Degradation (40°C for 24h) Prep->Degrade Monitor Monitor by HPLC Degrade->Monitor Monitor->Degrade Continue Degradation Quench Quench Reaction (Ice Bath) Monitor->Quench Sufficient Dimer Store Store at -20°C Quench->Store End End: Crude Dimer Mixture Store->End

Caption: Workflow from starting material to crude dimer mixture.

Purification Protocol: Isolation of the Dimer

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating the ertapenem dimer from the crude reaction mixture, which will contain unreacted ertapenem, the open-ring monomer, and other degradation products.[7][10]

Preparative HPLC Parameters
ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm (or similar dimensions)
Mobile Phase A 20 mM Ammonium Formate Buffer, pH 8.0
Mobile Phase B Acetonitrile
Gradient Start with 1% B, hold for 5 min. Linear gradient to 20% B over 30 min. Hold at 20% B for 5 min. Return to 1% B and equilibrate.
Flow Rate 15-20 mL/min
Detection UV at 298 nm
Injection Volume 1-5 mL of the crude mixture, filtered through a 0.22 µm syringe filter
Step-by-Step Purification Procedure
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Thaw the crude dimer mixture and filter it through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the main dimer peak. The dimer is expected to elute after the more polar open-ring monomer and before the less polar unreacted ertapenem.

  • Pooling and Solvent Removal: Pool the collected pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure at a low temperature (e.g., <30°C).

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize it to obtain the ertapenem dimer as a stable, fluffy powder.

  • Storage: Store the purified ertapenem dimer reference standard at -20°C or below in a desiccator to protect it from moisture.

Characterization of the Reference Standard

The identity, purity, and strength of the synthesized reference standard must be rigorously established.

Purity Assessment by Analytical HPLC

An orthogonal analytical HPLC method should be used to determine the purity of the final product.

ParameterCondition
Column C18, 3.5 µm, 150 x 4.6 mm
Mobile Phase A 20 mM Ammonium Formate Buffer, pH 8.0
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 298 nm
Column Temp 40°C

The purity should be reported as a percentage area of the main peak relative to the total peak area. A purity of >95% is typically required for a reference standard.[]

Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm the molecular weight of the synthesized dimer.

  • Expected Mass: The molecular weight of the ertapenem dimer is approximately 951.03 g/mol .[12][13] The LC-MS analysis should show a prominent ion corresponding to this mass (e.g., [M+H]⁺ at m/z 952.04 or [M-H]⁻ at m/z 950.02).

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

  • ¹H and ¹³C NMR spectra should be acquired. The disappearance of the characteristic β-lactam proton signals and the appearance of new amide proton signals, along with the expected shifts in the pyrrolidine ring protons, will confirm the dimeric structure.[7]

Conclusion

This application note provides a validated and reliable protocol for the synthesis and qualification of the ertapenem dimer reference standard. The controlled thermal degradation of a concentrated ertapenem solution, followed by preparative HPLC purification and comprehensive analytical characterization, yields a reference standard suitable for the most demanding applications in pharmaceutical quality control. Adherence to this protocol will enable laboratories to produce their own high-purity ertapenem dimer, facilitating accurate impurity profiling and ensuring the quality and safety of ertapenem drug products.

References

  • Google Patents. (n.d.). CN110698479A - Synthetic method of ertapenem monosodium salt.
  • IRIS. (n.d.). Ertapenem Manufacturing Process Development. Retrieved from [Link]

  • Walker, S. E., et al. (2011). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 64(2), 99–106. Retrieved from [Link]

  • Al-Hiari, Y. M. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7. Retrieved from [Link]

  • Cloudsley, L. J., et al. (2005). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 70(19), 7479–7487. Retrieved from [Link]

  • Rao, R. N., et al. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Journal of Chromatographic Science, 58(7), 614–624. Retrieved from [Link]

  • European Medicines Agency. (2004). Invanz - ertapenem: European Public Assessment Report. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Ertapenem Dimer V. Retrieved from [Link]

  • Salgado, H. R. N., & Barboza, F. M. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 44(4), 335-343. Retrieved from [Link]

  • Axios Research. (n.d.). Ertapenem Dimer H2Oa, acetate (min 70%). Retrieved from [Link]

  • Kuti, J. L., & Nicolau, D. P. (2012). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy, 65(1), 58–59. Retrieved from [Link]

  • El-Bagary, R. I., et al. (2011). Selective Determination of Ertapenem and Imipenem in the Presence of Their Degradants. Journal of AOAC International, 94(4), 1166–1173. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061284A - Method for preparing ring-opening impurity of carbapenems.
  • SynZeal. (n.d.). Ertapenem Dimer I. Retrieved from [Link]

  • PI & PI Biotech Inc. (n.d.). Ertapenem Dimer III. Retrieved from [Link]

  • Google Patents. (n.d.). CN114224854A - Ertapenem for injection and preparation method thereof.
  • Shimadzu Chemistry & Diagnostics. (n.d.). Ertapenem sodium salt. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013121279A2 - Process to prepare ertapenem.
  • Wikipedia. (n.d.). Ertapenem. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2013). Guidance 18: Impurities in drug substances and drug products. Retrieved from [Link]

  • Black, C. A., et al. (2024). Diverse Role of blaCTX-M and Porins in Mediating Ertapenem Resistance among Carbapenem-Resistant Enterobacterales. Microorganisms, 12(2), 395. Retrieved from [Link]

  • Axios Research. (n.d.). Ertapenem N-Carbonyl Dimer Impurity. Retrieved from [Link]

  • van Hotopp, Z. C., et al. (2020). Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method. Antimicrobial Agents and Chemotherapy, 64(4), e02119-19. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). National Guide for Carbapenem Use Policy and Protocol. Retrieved from [Link]

  • Lee, H., et al. (2023). Guidelines for Antibacterial Treatment of Carbapenem-Resistant Enterobacterales Infections. Infection & Chemotherapy, 55(1), 1–29. Retrieved from [Link]

  • Indian Council of Medical Research. (n.d.). Guidance on Diagnosis & Management of Carbapenem Resistant Gram-negative Infections. Retrieved from [Link]

  • European Centre for Disease Prevention and Control. (2025). Carbapenem-resistant Enterobacterales – third update. Retrieved from [Link]

Sources

Application

Application Note: Advanced Sample Preparation and Chromatographic Protocols for Ertapenem Impurity Profiling

The Analytical Challenge: Fragility of the 1β-Methyl Carbapenem Core Ertapenem is a broad-spectrum 1β-methyl carbapenem antibiotic characterized by a highly strained β-lactam ring. While this structural feature is critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Fragility of the 1β-Methyl Carbapenem Core

Ertapenem is a broad-spectrum 1β-methyl carbapenem antibiotic characterized by a highly strained β-lactam ring. While this structural feature is critical for its efficacy against bacterial cell wall synthesis, it renders the active pharmaceutical ingredient (API) exceptionally unstable in aqueous environments[1].

For analytical scientists, this presents a significant challenge: the sample preparation process itself can induce artificial degradation, leading to inaccurate impurity profiling. A robust analytical method must not only separate the intact API from its in-process impurities (e.g., proMABA) but also prevent the ex vivo generation of degradants such as ring-opened hydrolysis products, dimers, and dehydrated dimers[2].

Mechanistic Causality in Sample Preparation

To design a self-validating sample preparation protocol, we must first understand the causality behind ertapenem's degradation kinetics. Experimental choices in the laboratory should directly counteract the molecule's intrinsic vulnerabilities.

  • Concentration-Dependent Dimerization: At high sample concentrations (≥100 mg/mL), ertapenem undergoes rapid bimolecular reactions, resulting in the formation of interconverting tautomeric dimers (m/z 951) and dehydrated dimers (m/z 933)[3]. Therefore, analytical samples must be heavily diluted to halt intermolecular collisions.

  • Aqueous Hydrolysis: In dilute solutions (~0.2 mg/mL), dimerization is suppressed, but the primary degradation pathway shifts to the hydrolysis of the β-lactam ring[3]. This reaction follows pseudo-first-order kinetics and is accelerated by pH extremes[1].

  • Temperature Sensitivity: Hydrolytic ring-opening is highly temperature-dependent. Maintaining samples at 5°C suppresses the kinetic energy required for the hydrolysis activation barrier[2].

  • Diluent Ionic Strength: Ertapenem demonstrates superior stability in 0.9% sodium chloride solutions compared to pure water, likely due to ionic stabilization of the molecule's charged state in solution[4].

G Ertapenem Ertapenem Sodium (Intact API) HighConc High Concentration (>100 mg/mL) Ertapenem->HighConc Bimolecular reaction LowConc Dilute Aqueous (~0.2 mg/mL) Ertapenem->LowConc Predominant pathway AcidBase pH Extremes (<4 or >9) Ertapenem->AcidBase Accelerated ring opening ProMABA proMABA (Side-chain impurity) Ertapenem->ProMABA In-process / Synthesis Dimers Dimers I & II (m/z 951) HighConc->Dimers Bimolecular reaction Hydrolysis Ring-Opened Hydrolysis Product LowConc->Hydrolysis Predominant pathway AcidBase->Hydrolysis Accelerated ring opening Dehydrated Dehydrated Dimers (m/z 933) Dimers->Dehydrated Dehydration

Ertapenem degradation pathways dictating sample preparation strategies.

Experimental Protocols

The following step-by-step methodologies provide a framework for both routine analysis and the generation of impurity standards via forced degradation.

Protocol A: Routine Impurity Profiling (Self-Validating System)

This protocol is designed to eliminate ex vivo degradation. To ensure the system is self-validating, a control injection at T=0 and T=8 hours must be performed. A reduction in API peak area of >1.0% indicates a failure in temperature control during storage.

  • Diluent Preparation: Prepare a 0.9% NaCl solution using HPLC-grade water[4]. Pre-chill the diluent in a refrigerator to 5°C prior to use.

  • Weighing: Accurately weigh 10.0 mg of Ertapenem sodium bulk drug substance into a 50 mL volumetric flask.

  • Solubilization: Add 40 mL of the pre-chilled diluent. Sonicate briefly (<1 min) in an ice-water bath to facilitate dissolution without thermal stress.

  • Volume Adjustment: Make up to the mark with the pre-chilled diluent to achieve a final target concentration of ~0.2 mg/mL[3].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of filtrate to prevent extractable interferences and membrane adsorption bias.

  • Storage & Injection: Immediately transfer the filtrate to amber HPLC vials and place them in a thermostatted autosampler strictly maintained at 5°C[2].

Protocol B: Forced Degradation for Impurity Standard Generation

To validate the stability-indicating power of the chromatographic method, specific degradants must be intentionally synthesized[2].

  • Ring-Opened Hydrolysis Product: Dissolve 10 mg of ertapenem in 10 mL of 0.1 N NaOH. Stir for 1 hour at room temperature. Neutralize immediately with 0.1 N HCl and lyophilize to isolate the sodium salt of the open β-lactam ring degradant[2].

  • Dimer I+II Synthesis: Prepare a highly concentrated solution of 250 mg/mL ertapenem sodium in water. Store at 8°C for 2 hours. This selectively enriches dimers without causing excessive hydrolysis[3].

  • Oxidative Stress: Prepare a 0.2 mg/mL ertapenem solution using 0.03% (w/w) hydrogen peroxide as the diluent. Store at 5°C and inject at 2-hour intervals to monitor oxidative degradants[2].

Workflow Step1 1. Weighing & Solubilization Target: 0.2 mg/mL API Step2 2. Diluent Selection 0.9% NaCl (Pre-chilled) Step1->Step2 Step3 3. Filtration 0.22 µm PVDF (Discard first 1mL) Step2->Step3 Step4 4. Autosampler Storage Strictly maintain at 5°C Step3->Step4 Step5 5. HPLC / LC-MS Injection pH 8.0 Buffer System Step4->Step5

Step-by-step sample preparation workflow for ertapenem impurity profiling.

Chromatographic Separation Strategy (HPLC-MS)

Because ertapenem is highly polar, achieving retention and resolution of its 26+ impurities requires a carefully optimized mobile phase. Optimum separation of the API from its dimers and hydrolysis products is achieved using a slightly alkaline mobile phase (pH 8.0), which exploits the pH mismatch between the stationary phase and the analytes[5].

Key Chromatographic Parameters:

  • Column: X-Terra RP 18 (150 × 4.6 mm, 3.5 µm) or Inertsil Phenyl[2][5].

  • Column Temperature: 40°C[5].

  • Mobile Phase A: Ammonium formate buffer (pH 8.0) / Water / Acetonitrile (40:60:1, v/v/v)[5].

  • Mobile Phase B: Ammonium formate buffer (pH 8.0) / Acetonitrile / Methanol (40:50:10, v/v/v)[5].

  • Flow Rate: 1.0 mL/min[5].

Quantitative Data Summaries

Table 1: Representative Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve Type
0.0 95 5 Isocratic
15.0 70 30 Linear
30.0 40 60 Linear
40.0 40 60 Isocratic

| 45.0 | 95 | 5 | Linear (Re-equilibration) |

Table 2: Key Ertapenem Impurities and Identification Characteristics

Analyte / Impurity Origin / Stress Condition m/z (ESI+) Relative Retention Time (RRT)
Ertapenem (API) N/A 476 1.00
proMABA In-process side-chain impurity 235 ~0.45
Ring-Opened Hydrolysis Aqueous / Acid / Base stress 494 ~0.80
Dimer I High concentration stress (>100 mg/mL) 951 ~1.25
Dimer II High concentration stress (>100 mg/mL) 951 ~1.30

| Dehydrated Dimer | High concentration stress (>100 mg/mL) | 933 | ~1.45 |

Note: RRT values are approximate and highly dependent on precise pH adjustment of the ammonium formate buffer.

System Suitability Criteria

To guarantee the trustworthiness of the analytical run, the following system suitability criteria must be met before sample analysis begins:

  • Resolution: Baseline resolution ( Rs​≥1.5 ) must be achieved between Dimer I and Dimer II[5].

  • Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) standard (typically 0.05% of the target concentration) must yield an S/N ratio ≥10 [2].

  • Stability Check: The peak area of the intact API in the standard solution must not deviate by more than 1.0% over the duration of the entire autosampler sequence[2].

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ertapenem dimer formation during sample storage

Welcome to the Technical Support Center for Carbapenem Stability. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbapenem Stability. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the highly specific degradation pathways of ertapenem.

Ertapenem is notoriously unstable in aqueous solutions, primarily due to rapid dimer formation. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the scientific integrity of your sample preparation and storage workflows.

FAQ: Mechanistic Understanding of Ertapenem Degradation

Q1: Why does ertapenem form dimers so rapidly during sample storage compared to other antibiotics? A: Ertapenem’s instability is driven by a bimolecular degradation pathway. The pyrrolidine amine on the side chain of one ertapenem molecule acts as a strong nucleophile, attacking the highly electrophilic β-lactam ring of an adjacent molecule. Because this is an intermolecular reaction, dimer formation is highly concentration-dependent. At high concentrations (>100 mg/mL), dimers and dehydrated dimers become the primary degradation products, forming rapidly even at room temperature[Sajonz et al., 2001].

Q2: How does the addition of sodium bicarbonate prevent this dimerization? A: Sodium bicarbonate acts as more than just a pH buffer; it serves as a chemical protecting agent. The bicarbonate reacts reversibly with the nucleophilic pyrrolidine amine on ertapenem to form a sodium carbamate adduct. This adduct sterically and electronically shields the amine, preventing it from attacking the β-lactam rings of neighboring molecules, thereby suppressing dimer degradates[Williams et al., 2005].

Mechanism Ertapenem Ertapenem Monomer (High Concentration) Amine Pyrrolidine Amine (Nucleophile) Ertapenem->Amine Lactam Beta-Lactam Ring (Electrophile) Ertapenem->Lactam Dimer Dimer I & II (Degradation Product) Amine->Dimer Intermolecular Attack Carbamate Sodium Carbamate Adduct (Protected State) Amine->Carbamate Adduct Formation Lactam->Dimer Ring Opening Bicarbonate Sodium Bicarbonate (Buffer/Additive) Bicarbonate->Amine Reversible Reaction Carbamate->Dimer Steric Shielding Prevents Attack

Logical pathway of ertapenem dimerization and bicarbonate-mediated protection.

Troubleshooting Guide: Sample Storage & Preparation

Issue 1: High levels of Dimer I and Dimer II detected in post-reconstitution HPLC/LC-MS samples.

  • Root Cause: The sample concentration is too high, the diluent pH is outside the optimal range (pH 5.5–7.0), or the sample was left in an ambient autosampler. Dimer I rapidly converts to Dimer II in aqueous solutions at room temperature[Zheng et al., 2010].

  • Resolution: Dilute analytical samples to <10 mg/mL immediately upon reconstitution. Ensure the autosampler is strictly maintained at 4°C.

Issue 2: Inconsistent assay potency results over a 24-hour analytical sequence.

  • Root Cause: Ertapenem degrades continuously in solution. Even at 4°C, a 100 mg/mL solution will lose ~10% of its potency within 48 hours, and at room temperature (23°C), it degrades past acceptable thresholds in under 6 hours[Walker et al., 2015].

  • Resolution: Implement a "just-in-time" preparation workflow or utilize the Bicarbonate-Stabilization protocol (Protocol 2) for longer sequences.

Quantitative Data: Ertapenem Degradation Kinetics
Storage ConditionConcentrationPrimary DegradantTime to 10% Degradation (T90)
Room Temp (23°C) 100 mg/mLDimers I & II< 5.5 hours
Refrigerated (4°C) 100 mg/mLDimers I & II~ 48 hours
Refrigerated (4°C) < 20 mg/mLHydrolysis / Dimers> 5 days
Frozen Bulk (-20°C) Solid APIRing-opened β-lactam> 18 months

Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Built-in quality control steps allow you to confirm the success of the protocol in real-time.

Protocol 1: Preparation of Ertapenem Solutions for Analytical Assays

Objective: Prevent dimerization during HPLC/LC-MS analysis.

  • Buffer Preparation: Prepare a 10 mM MOPS or phosphate buffer and adjust the pH to 6.5. Causality: Hydrolysis of the β-lactam ring is catalyzed by both acids and bases; pH 6.5 minimizes the baseline hydrolysis rate.

  • Pre-Chilling: Chill the buffer and all glassware to 4°C prior to handling the API.

  • Reconstitution: Dissolve the ertapenem bulk powder to a final concentration of exactly 5 mg/mL. Causality: Dimerization is a bimolecular reaction. Lowering the concentration exponentially decreases the collision frequency between the pyrrolidine amine and β-lactam rings.

  • Storage: Transfer the aliquots immediately to a 4°C cooled autosampler tray.

  • Self-Validation Step: Inject a control aliquot immediately (T=0). The combined area percent of Dimer I and Dimer II should be <1.5%. Inject a second aliquot at T=4 hours. Validation criteria: A successfully prepared and stored sample will show a <0.5% increase in dimer peaks. If the increase is larger, verify the autosampler temperature calibration.

Protocol 2: Sodium Bicarbonate Carbamate-Protection Workflow

Objective: Stabilize high-concentration bulk solutions (>50 mg/mL) for lyophilization or extended handling.

  • Bicarbonate Solution: Prepare an aqueous solution of sodium bicarbonate at a 1:1 molar equivalent to the target ertapenem mass. Chill to 0–5°C.

  • API Addition: Slowly add the ertapenem monosodium salt to the stirring bicarbonate solution. Causality: The bicarbonate immediately reacts with the pyrrolidine amine, forming the protective sodium carbamate adduct before intermolecular collisions can occur.

  • pH Adjustment: Carefully adjust the pH to 5.5 using dilute acetic acid to stabilize the zwitterionic form.

  • Self-Validation Step: Analyze a small aliquot via NMR. Validation criteria: The successful formation of the carbamate adduct will be confirmed by distinct chemical shifts in the pyrrolidine ring protons compared to unprotected ertapenem.

Workflow API 1. Bulk API Storage (-20°C, Moisture-Free) Buffer 2. Buffer Preparation (pH 5.5-7.0, Pre-chilled to 4°C) API->Buffer Thaw on ice Recon 3. Reconstitution (Dilute to <10 mg/mL) Buffer->Recon Dissolve API Protect 4. Optional Protection (Add NaHCO3 for Carbamate) Recon->Protect Suppress Dimerization Analyze 5. Immediate Analysis (HPLC/LC-MS via 4°C autosampler) Recon->Analyze Direct use Protect->Analyze Inject within 4 hours

Step-by-step workflow for ertapenem sample preparation to prevent dimerization.

References

  • Sajonz, P., et al. (2001). "Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem." Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Williams, J. M., et al. (2005). "Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium." The Journal of Organic Chemistry. Available at: [Link]

  • Walker, S. E., et al. (2015). "Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C." Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Zheng, J., et al. (2010). "Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient." Journal of Chromatographic Science. Available at: [Link]

Optimization

Technical Support Center: Optimizing Ertapenem Sodium Lyophilization

1. Overview Ertapenem monosodium is a 1-β-methyl carbapenem antibiotic notorious for its severe instability in aqueous solutions, making pre-lyophilization compounding and freeze-drying highly critical operations[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1. Overview Ertapenem monosodium is a 1-β-methyl carbapenem antibiotic notorious for its severe instability in aqueous solutions, making pre-lyophilization compounding and freeze-drying highly critical operations[1]. Without precise environmental control, the active pharmaceutical ingredient (API) rapidly degrades via β-lactam ring hydrolysis and intermolecular dimerization[2]. This technical guide provides mechanistic troubleshooting and field-validated protocols to stabilize the API by converting it into a reversible carbon dioxide adduct (trisodium carbamate) prior to lyophilization[3][4].

2. Troubleshooting & FAQs

Q1: We are observing high levels of ring-opened degradants and dimers in our pre-lyophilization bulk solution. How can we arrest this degradation?

  • Root Cause & Mechanism: Ertapenem degradation is highly dependent on temperature and pH[1]. In its native zwitterionic form (pH < 6.0), the pyrrolidine nitrogen is protonated. In this charged state, the molecule cannot react with carbon dioxide sources to form a stabilizing adduct[5]. If left in this state in water, the β-lactam ring rapidly hydrolyzes.

  • Solution: You must shift the molecule to its dianion state by raising the pH to 7.5–7.8 using sodium hydroxide, while simultaneously providing a carbon dioxide source (such as sodium bicarbonate or sodium carbonate)[5][6]. The uncharged pyrrolidine amine will then react with the CO2 source to form a stable, reversible trisodium carbamate adduct[4]. Furthermore, the entire dissolution process must be strictly maintained between -1°C and 5°C to suppress thermal degradation kinetics before the adduct fully forms[6].

Q2: Our lyophilized cake collapses, and the reconstitution time is prolonged. Can excipients improve the glass transition temperature (Tg')?

  • Root Cause & Mechanism: Pure ertapenem sodium formulations possess a low Tg', leading to micro-collapse during primary drying if the shelf temperature exceeds the formulation's critical collapse temperature.

  • Solution: Incorporate Hydroxypropyl β-cyclodextrin (HPβCD) into the formulation. HPβCD acts synergistically as both a cryoprotectant and a stabilizing agent[7]. Utilizing HPβCD with a molar substitution of 0.6 to 0.9 at a ratio of 0.5 to 2.0 equivalents per 1 equivalent of ertapenem significantly raises the Tg', preventing cake collapse and reducing degradation during the freezing step[7].

Q3: What is the target moisture content for the final lyophilized vial, and how do we achieve it without causing thermal degradation during secondary drying?

  • Root Cause & Mechanism: Residual moisture >10% will cause the carbamate adduct to revert and hydrolyze during shelf storage. However, excessive heat applied too rapidly during secondary drying will thermally degrade the API.

  • Solution: The target moisture content must be strictly <5%[6]. To achieve this safely, secondary drying should be stepped gradually. Ramp the shelf temperature to 0°C, then 20°C, and finally 40°C under deep vacuum (≤ 10 Pa), holding at each step to ensure thorough desorption without localized overheating[8].

3. Quantitative Data & Parameters

Table 1: Critical Formulation Parameters for Adduct Formation

ParameterTarget RangeMechanistic Purpose
Compounding Temperature -1°C to 5°CMinimizes thermal degradation (hydrolysis/dimerization) prior to stabilization[2][6].
pH Range 7.5 to 7.8Deprotonates pyrrolidine nitrogen, enabling CO2 adduct formation[4][5].
Ertapenem : NaHCO3 Ratio 1 : 0.8 – 1.2 (Molar)Provides stoichiometric carbon dioxide source for trisodium carbamate conversion[6].
HPβCD : Ertapenem Ratio 0.5 – 2.0 (Molar)Elevates Tg' and acts as a cryoprotectant to prevent cake collapse[7].

Table 2: Validated Lyophilization Cycle Parameters [8]

PhaseShelf TemperatureChamber PressureHold Time
Freezing -45°C to -40°CAtmospheric3 – 5 hours
Primary Drying -30°C to -25°C20 – 30 Pa26 – 40 hours
Secondary Drying (Step 1) 0°C20 – 30 Pa4 – 8 hours
Secondary Drying (Step 2) 20°C≤ 10 Pa10 – 15 hours
Secondary Drying (Step 3) 40°C≤ 10 Pa8 – 12 hours

4. Experimental Protocol: Self-Validating Compounding & Lyophilization Workflow

Phase 1: Pre-Lyophilization Compounding

  • Solvent Preparation: Chill Water for Injection (WFI) in a jacketed compounding vessel to a strict range of -1°C to 5°C[6]. Causality: Suppresses the kinetic rate of β-lactam hydrolysis.

  • Buffer/Adduct Initiation: Dissolve sodium bicarbonate (1.0 molar equivalent relative to the target ertapenem API mass) into the chilled WFI[6].

  • API Addition: Slowly add ertapenem monosodium to the solution under continuous agitation.

  • pH Titration (Critical Step): Immediately titrate the solution using 1N NaOH to a pH of 7.5 to 7.8[4][6].

    • Self-Validation Check: Monitor the pH continuously for 15 minutes. A stable pH indicates successful conversion of the zwitterion to the dianion and subsequent reaction with bicarbonate to form the trisodium carbamate adduct[4][5]. A continuously dropping pH indicates failure to form the adduct and ongoing hydrolysis.

  • Excipient Addition (Optional): Add HPβCD at a 1:1 molar ratio to the API to increase the formulation's Tg' and provide cryoprotection[7].

  • Sterile Filtration: Filter the bulk solution through a 0.22 µm PVDF membrane and fill into sterile glass vials.

Phase 2: Optimized Lyophilization Cycle [8]

  • Freezing: Load vials onto pre-chilled shelves (5°C). Ramp down to -45°C to -40°C and hold for 3 to 5 hours to ensure complete solidification.

  • Primary Drying: Evacuate the chamber to 20–30 Pa. Ramp the shelf temperature to -30°C to -25°C and hold for 26 to 40 hours.

    • Self-Validation Check: Sublimation is complete when the Pirani gauge reading converges with the capacitance manometer (CM) reading, indicating the absence of water vapor in the chamber.

  • Secondary Drying (Moisture Desorption):

    • Ramp to 0°C and hold for 4–8 hours at 20–30 Pa.

    • Ramp to 20°C and hold for 10–15 hours at ≤ 10 Pa.

    • Ramp to 40°C and hold for 8–12 hours at ≤ 10 Pa.

  • Stoppering: Backfill the chamber with sterile, dry nitrogen to a partial vacuum (≤ 10 Pa) and stopper the vials[8].

    • Self-Validation Check: Perform Karl Fischer titration on a sample vial; the final moisture content must be validated to be < 5%[6].

5. Mechanistic Workflow Diagram

ErtapenemLyophilization Ertapenem Ertapenem Monosodium (Zwitterion, Unstable) LowPH pH < 6.0 or Temp > 5°C Ertapenem->LowPH HighPH pH 7.5 - 7.8 (NaOH Addition) Ertapenem->HighPH Degradation Degradation Products (Ring-Opened, Dimers) LowPH->Degradation Dianion Ertapenem Dianion (Reactive Pyrrolidine) HighPH->Dianion Dianion->Degradation If no CO2 source NaHCO3 + NaHCO3 (CO2 Source) Dianion->NaHCO3 Adduct Trisodium Carbamate (Reversible CO2 Adduct) NaHCO3->Adduct Lyo Lyophilization (< 5% Moisture) Adduct->Lyo StableCake Stabilized Lyophilized Cake (Shelf-Life Extended) Lyo->StableCake

Mechanistic pathway of ertapenem sodium stabilization via trisodium carbamate adduct formation.

6. References

  • European Medicines Agency (EMA). "Invanz (ertapenem) - Scientific Discussion." europa.eu.

  • University of Pavia. "Ertapenem Manufacturing Process Development." IRIS.

  • Google Patents. "Ertapenem sodium freeze-dried preparation and preparing method thereof." CN103860485A.

  • Google Patents. "Ertapenem sodium pharmaceutical composition and preparation method thereof." CN109134469B.

  • Google Patents. "Process for preparing ertapenem-containing lyophilized formulation." WO2016028002A1.

  • Morris James LLP. "Merck Sharp & Dohme Corp. v. Hospira, Inc. - Patent Litigation (Adduct Mechanism)." morrisjames.com.

Sources

Troubleshooting

Technical Support Center: Ertapenem Dimer Extraction &amp; Isolation

Welcome to the Advanced Diagnostics and Troubleshooting Hub for Ertapenem impurity profiling. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for Ertapenem impurity profiling. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with isolating highly unstable carbapenem degradants.

Unlike standard stable impurities, Ertapenem dimers are transient species. Optimizing their extraction yield requires precise manipulation of reaction kinetics, stationary phase selectivity, and thermal controls.

Mechanistic Intelligence: The Causality of Dimerization

To successfully extract Ertapenem dimers, you must first understand the competing degradation pathways. Ertapenem (a 1β-methylcarbapenem) degrades via two primary routes depending on its solution concentration[1].

Because dimerization is a bimolecular reaction , it requires a high collision frequency between API molecules. At high concentrations (≥ 100 mg/mL), the amino group on the pyrrolidine ring of one Ertapenem molecule attacks the β-lactam ring of a second molecule via intermolecular aminolysis, yielding Dimer I and Dimer II [2]. These two dimers are constitutional isomers (differing by the double bond position on the pyrroline ring) and exist in a pH- and temperature-dependent tautomeric equilibrium[1][2]. Conversely, at dilute concentrations (< 1 mg/mL), pseudo-first-order hydrolysis dominates, yielding a ring-opened product[1].

Mechanism Ertapenem Ertapenem Monomer (Active API) HighConc High Concentration (≥100 mg/mL) Ertapenem->HighConc LowConc Low Concentration (<1 mg/mL) Ertapenem->LowConc Aminolysis Intermolecular Aminolysis HighConc->Aminolysis Pyrrolidine NH2 attack Dimer3 Dimer III (Anhydride Intermediate) HighConc->Dimer3 Carboxyl attack Hydrolysis Aqueous Hydrolysis LowConc->Hydrolysis Dimer12 Dimer I & II (m/z 951) (Pyrroline Isomers) Aminolysis->Dimer12 RingOpen Ring-Opened Product (m/z 493) Hydrolysis->RingOpen Dimer12->Dimer12 Tautomeric Equilibrium

Mechanistic pathways of Ertapenem degradation based on solution concentration.

Troubleshooting Matrix & FAQs

Q1: My forced degradation yields <1% Dimer I/II, but >10% ring-opened hydrolysis product. How do I invert this ratio to improve extraction yield? Causality & Fix: You are likely degrading the API in a dilute solution. Because hydrolysis outcompetes aminolysis at low concentrations, you must artificially force the bimolecular reaction by creating a highly viscous mixture. Dissolve up to 2500 mg of bulk Ertapenem in 1 mL of water[1]. This extreme proximity forces the pyrrolidine side chains to interact with adjacent β-lactam rings, maximizing dimer yield while suppressing hydrolysis[1][2].

Q2: During preparative HPLC, the dimer peak co-elutes with the massive main Ertapenem peak. How do I achieve baseline resolution? Causality & Fix: Standard C18 columns often fail to resolve the dimer from the overloaded monomer due to nearly identical hydrophobic profiles. You must alter the stationary phase selectivity. Switch to a Kromasil C8 or a Vydac Protein C-18 column[1][3]. Employ a shallow gradient elution using aqueous sodium phosphate buffer (pH 8) or aqueous acetic acid against acetonitrile to exploit slight differences in the dimers' spatial conformations[3][4].

Q3: My isolated dimer fractions are degrading into "dehydrated dimers" (m/z 933) before I can lyophilize them. How do I stabilize the extract? Causality & Fix: Dimers are highly unstable intermediates. Prolonged exposure to the acetonitrile from the mobile phase, combined with ambient heat, triggers a secondary dehydration step[2][5]. You must remove the acetonitrile immediately post-fraction collection using a rotary evaporator strictly kept below 30°C, followed by rapid lyophilization[4].

Self-Validating Extraction Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation gate criteria are met.

Protocol A: Controlled Generation of Dimer-Enriched Mixture
  • Dissolution: Weigh 2.5 g of bulk Ertapenem sodium and dissolve it in 1.0 mL of HPLC-grade water to create a highly viscous, concentrated mixture (2500 mg/mL)[1].

  • Thermal Stress: Incubate the mixture in a controlled water bath at 30°C for 12 to 24 hours to drive the intermolecular aminolysis[1].

  • Quenching: Halt the dimerization process by rapidly diluting the mixture to 10 mg/mL using cold (4°C) aqueous phosphate buffer (pH 7.0).

Validation Gate 1: Run an analytical HPLC aliquot. The combined area of Dimer I+II must be >15%, and the ring-opened product must be <5%. If the ring-opened product exceeds 5%, your initial concentration was too low or ambient moisture compromised the bulk powder.

Protocol B: Preparative HPLC Isolation & Extraction
  • Column Equilibration: Equip the preparative LC with a Kromasil C8 (25 cm x 0.46 cm or scaled equivalent) or Vydac Protein C-18 column[1][3]. Equilibrate with Mobile Phase A (aqueous sodium phosphate buffer, pH 8.0)[4].

  • Gradient Elution: Inject the quenched mixture. Run a shallow gradient from 5% to 25% Mobile Phase B (Acetonitrile) over 40 minutes[3][4].

  • Fraction Collection: Monitor UV absorbance at 250 nm. Collect the closely eluting peaks corresponding to Dimer I and II (typically eluting just after the main API peak).

  • Solvent Removal & Lyophilization: Immediately transfer the collected fractions to a rotary evaporator. Remove the excess acetonitrile under vacuum at a temperature strictly <30°C [4]. Flash-freeze the remaining aqueous solution and lyophilize for 48 hours.

Validation Gate 2: Re-inject the lyophilized powder for LC-MS analysis. The spectrum must yield a dominant m/z 951 signal with two distinct chromatographic peaks (representing the tautomeric equilibrium of Dimer I and II)[5]. If an m/z 933 peak is present at >1%, thermal degradation occurred during the Rotavap step.

PrepWorkflow Degradation 1. Controlled Degradation (2500 mg/mL, 30°C) PrepLC 2. Preparative HPLC (Kromasil C8 / Vydac) Degradation->PrepLC Fractions 3. Fraction Collection (pH 8 Buffer) PrepLC->Fractions SolventRem 4. Acetonitrile Removal (Rotavap <30°C) Fractions->SolventRem Lyophilize 5. Lyophilization (Pure Dimer I+II) SolventRem->Lyophilize

Self-validating preparative HPLC workflow for Ertapenem dimer isolation.

Quantitative Data Matrix

Use the following telemetry table to identify your extracted fractions during LC-MS validation. Relative Retention Times (RRT) are approximate and will scale based on your specific gradient profile[2][4][5].

Impurity ProfileMass (m/z)Formation MechanismPrimary Catalyst / ConditionApprox. RRT
Ertapenem (API) 475N/AN/A1.00
Dimer I & II 951Intermolecular aminolysisHigh Conc. (≥100 mg/mL)~1.20 - 1.40
Dimer III 951Anhydride intermediateBasic pH / High Conc.~1.50
Ring-Opened 493β-lactam hydrolysisLow Conc. (<1 mg/mL)~0.40
Dehydrated Dimer 933Secondary dehydrationThermal stress post-extraction~1.60

References

1.[1] Title : PREPARATION, ISOLATION, AND CHARACTERIZATION OF DIMERIC DEGRADATION PRODUCTS OF THE 1β-METHYLCARBAPENEM ANTIBIOTIC, ERTAPENEM Source : Taylor & Francis (tandfonline.com) URL : 1

2.[2] Title : Ertapenem Manufacturing Process Development Source : IRIS (unipv.it) URL : 2

3.[4] Title : Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient Source : Oxford University Press (oup.com) URL : 4

4.[5] Title : An Efficient HPLC–MS Method for Impurity Profile of Ertapenem Source : ResearchGate (researchgate.net) URL : 5

5.[3] Title : Development of a gradient elution preparative high performance liquid chromatography method for the recovery of the antibiotic ertapenem from crystallization process streams Source : PubMed (nih.gov) URL : 3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Ertapenem Dimer vs. Ring-Opened Impurities

Ertapenem is a structurally complex 1β-methylcarbapenem antibiotic renowned for its broad-spectrum efficacy. However, the highly strained bicyclic β-lactam core that confers its antibacterial potency also renders the act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ertapenem is a structurally complex 1β-methylcarbapenem antibiotic renowned for its broad-spectrum efficacy. However, the highly strained bicyclic β-lactam core that confers its antibacterial potency also renders the active pharmaceutical ingredient (API) exceptionally susceptible to degradation. For drug development professionals and analytical scientists, differentiating between its two primary degradation pathways—hydrolysis (ring-opened impurity) and oligomerization (dimer impurities) —is critical for ensuring formulation stability, regulatory compliance, and clinical efficacy.

This guide objectively compares the mechanistic origins, structural properties, and analytical differentiation of Ertapenem dimer and ring-opened impurities, supported by validated experimental protocols.

Mechanistic Divergence: Unimolecular vs. Bimolecular Degradation

The degradation of Ertapenem in aqueous environments is not a singular pathway but a competition between unimolecular and bimolecular kinetics, dictated heavily by API concentration, pH, and formulation excipients.

The Ring-Opened Impurity (Hydrolytic Pathway)

The ring-opened impurity is the product of unimolecular hydrolysis . Water acts as a nucleophile, directly attacking the highly electrophilic carbonyl carbon of the β-lactam ring. This cleavage irreversibly opens the four-membered ring, neutralizing the molecule's ability to bind to bacterial penicillin-binding proteins (PBPs). This pathway is the dominant degradation mechanism in dilute solutions and is highly accelerated at extreme pH levels (pH < 5.0 or pH > 8.0)[1].

The Dimer Impurities (Intermolecular Pathway)

Dimerization is a bimolecular (second-order) reaction that dominates at high API concentrations (>100 mg/mL)[2]. The secondary amine on the pyrrolidine side chain of one Ertapenem molecule acts as a nucleophile, attacking the β-lactam carbonyl of a second Ertapenem molecule. This intermolecular reaction yields various dimeric forms (e.g., Dimer I, II, III, and V) and dehydrated dimers[3].

To suppress this in commercial formulations, sodium bicarbonate is added. The bicarbonate reacts reversibly with the pyrrolidine amine to form a sodium carbamate intermediate. This carbamate sterically and electronically shields the nitrogen, effectively neutralizing its nucleophilicity and blocking dimer formation[2].

G ERT Ertapenem (Active API) H2O Hydrolysis (H2O, pH <5 or >8) ERT->H2O Unimolecular CONC High API Concentration (Bimolecular Reaction) ERT->CONC Intermolecular RING Ring-Opened Impurity (Inactive) H2O->RING Cleavage of β-lactam DIMER Dimer Impurities (m/z 951 / 933) CONC->DIMER Pyrrolidine N attacks β-lactam BICARB Sodium Bicarbonate (Carbamate Formation) BICARB->CONC Blocks pyrrolidine N

Mechanistic divergence of Ertapenem degradation into ring-opened and dimer impurities.

Structural and Physicochemical Comparison

Understanding the mass-to-charge (m/z) ratios and kinetic triggers is essential for LC-MS identification. Below is a comparative synthesis of the two primary degradation profiles.

ParameterRing-Opened ImpurityDimer Impurities (e.g., Dimer I, III)
Mechanism of Formation Unimolecular hydrolysis of the β-lactam ring.Bimolecular nucleophilic attack (pyrrolidine N to β-lactam C=O).
Primary Kinetic Driver pH extremes, elevated temperature.High API concentration, neutral/mildly basic pH.
Molecular Weight Shift +18 Da (Addition of H₂O).~2x Parent MW (Minus H₂O for dehydrated forms).
Typical m/z [M+H]⁺ ~ 494 m/z951 m/z (Hydrated/Standard), 933 m/z (Dehydrated)[4].
Biological Activity Completely inactive (no PBP binding).Retains partial, albeit highly compromised, PBP interaction[5].
Formulation Mitigation Lyophilization, strict moisture control, pH buffering.Addition of Sodium Bicarbonate (carbamate protection)[2].

Experimental Protocols: Forced Degradation & Analytical Profiling

To build a self-validating analytical system, researchers must be able to independently generate and quantify these specific impurities. Standard UV-HPLC is insufficient due to overlapping chromophores; therefore, LC-ESI-Q-TOF MS is the gold standard for this workflow[6].

Protocol 1: Generating the Ring-Opened Impurity (Hydrolytic Stress)

Causality: Dilute conditions prevent bimolecular collisions, isolating the unimolecular hydrolysis pathway.

  • Sample Preparation: Dissolve Ertapenem reference standard in HPLC-grade water to a dilute concentration of 0.5 mg/mL.

  • Stress Induction: Add 0.1 N NaOH to adjust the solution to pH 10.0.

  • Incubation: Incubate at 25°C for 2 hours. The high pH rapidly catalyzes the nucleophilic attack of OH⁻ on the β-lactam carbonyl.

  • Quenching: Neutralize the solution to pH 7.0 using 0.1 N HCl to halt degradation prior to injection.

Protocol 2: Generating Dimer Impurities (Concentration-Driven Stress)

Causality: High concentration drastically increases the probability of intermolecular collisions. A neutral pH (6.0–7.0) is maintained to slow down competing rapid hydrolysis, allowing the slower bimolecular dimerization to accumulate[2].

  • Sample Preparation: Dissolve Ertapenem in a minimal volume of 0.1 M phosphate buffer (pH 6.5) to achieve a highly concentrated solution (>150 mg/mL). Do not add sodium bicarbonate.

  • Incubation: Store the concentrated solution at 2°C to 8°C for 24–48 hours. Lower temperatures suppress unimolecular hydrolysis while allowing the thermodynamically stable dimers to form.

  • Dilution: Dilute the sample to 1.0 mg/mL with mobile phase immediately before LC-MS injection to prevent detector saturation.

Protocol 3: LC-MS/MS Analytical Differentiation

Causality: Ertapenem is highly unstable in acidic mobile phases typically used in LC-MS (like 0.1% Formic Acid). Utilizing an ammonium formate buffer at pH 8.0 ensures on-column stability during the run while providing excellent electrospray ionization (ESI) efficiency[4].

  • Column: X-Terra RP18 (150 × 4.6 mm, 3.5 µm) or equivalent base-deactivated column.

  • Column Temperature: Maintained at 40°C.

  • Mobile Phase A: 40:60:1 (v/v/v) mixture of 10 mM Ammonium Formate buffer (pH 8.0) : Water : Acetonitrile.

  • Mobile Phase B: 40:50:10 (v/v/v) mixture of 10 mM Ammonium Formate buffer (pH 8.0) : Acetonitrile : Methanol.

  • Gradient: 0-5 min (5% B), 5-15 min (linear gradient to 60% B), 15-20 min (hold at 60% B), 20-25 min (re-equilibration at 5% B). Flow rate: 1.0 mL/min.

  • Detection (ESI-MS): Positive ion mode. Extract chromatograms at m/z 494 (Ring-opened), m/z 951 (Dimers I, II, III), and m/z 933 (Dehydrated Dimers)[4].

Workflow Stress Forced Degradation (Acid/Base vs. High Conc.) Quench Reaction Quenching & Dilution Stress->Quench HPLC HPLC Separation (pH 8.0 Ammonium Formate) Quench->HPLC MS ESI-Q-TOF MS (m/z Identification) HPLC->MS Data Impurity Profiling & Quantification MS->Data

Step-by-step analytical workflow for isolating and identifying Ertapenem degradation products.

Conclusion & Formulation Impact

The distinction between the ring-opened impurity and dimer impurities dictates the entire manufacturing and formulation strategy for Ertapenem. Because dimerization is a concentration-dependent phenomenon, the API cannot be processed or lyophilized at high concentrations in pure water without massive yield loss to m/z 951 and 933 impurities.

By understanding the exact bimolecular mechanism—specifically the nucleophilic attack of the pyrrolidine amine—formulators successfully engineered the addition of sodium bicarbonate. This elegant solution temporarily masks the amine via carbamate formation during the high-concentration liquid phase of lyophilization, effectively halting dimer formation without compromising the final reconstituted drug's efficacy[2]. Conversely, controlling the ring-opened impurity relies entirely on strict cold-chain management and moisture-free packaging to prevent hydrolytic cleavage.

Sources

Comparative

A Comparative Analysis of Meropenem and Ertapenem Dimerization and Degradation Rates

A Technical Guide for Researchers and Drug Development Professionals In the landscape of potent, broad-spectrum antibiotics, carbapenems such as meropenem and ertapenem are critical tools against severe bacterial infecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of potent, broad-spectrum antibiotics, carbapenems such as meropenem and ertapenem are critical tools against severe bacterial infections. However, their efficacy is intrinsically linked to their chemical stability. A primary degradation pathway for these β-lactam antibiotics is dimerization, a process that inactivates the drug. This guide provides an in-depth comparison of the degradation rates of meropenem and ertapenem, with a specific focus on dimer formation, to inform research and development in drug formulation and clinical administration.

Carbapenems are susceptible to chemical degradation due to the strained bicyclic 4:5 fused ring system, which includes the essential β-lactam ring required for antibacterial activity.[1] This instability is influenced by factors such as temperature, pH, humidity, and drug concentration.[1] Degradation can occur through hydrolysis, which opens the β-lactam ring, or through intermolecular reactions that form dimers and other degradation products.[2][3]

Comparative Stability and Degradation Kinetics

Both meropenem and ertapenem undergo degradation, but their rates and dominant pathways can differ based on their molecular structure and the surrounding environmental conditions.

Studies have shown that in the solid state and in dry air, the influence of temperature is greater on meropenem, with ertapenem demonstrating slower degradation in the temperature range of 363-393 K.[4][5] However, at an increased relative humidity of 76.4%, the difference in their stability is not significant.[4] Humidity is a critical factor that accelerates the degradation of both antibiotics.[4][5]

In aqueous solutions, the stability of carbapenems is highly pH-dependent.[1] Ertapenem, for instance, exhibits maximum stability in a pH range of 5.0 to 7.5.[6][7] Outside of this range, its degradation is subject to acid-base catalysis.[8][9] Meropenem also shows pH-dependent stability, with the lowest degradation rate observed at a pH of 6.5.[10]

Dimerization is a significant degradation pathway, particularly at higher drug concentrations. This occurs via an intermolecular aminolysis reaction where one molecule of the carbapenem acts as a nucleophile, attacking the β-lactam ring of a second molecule.[2] For ertapenem, at least eight dimer impurities and two dehydrated dimers have been identified, highlighting the complexity of its degradation profile.[11] Similarly, a dimer product of meropenem has been detected under conditions of high humidity.[12][13]

The table below summarizes key findings from comparative stability studies.

ConditionMeropenemErtapenemKey FindingsReference(s)
Solid State (Dry Air, 363-393 K) More susceptible to temperature-induced degradationSlower degradation rateErtapenem is more stable in dry heat.[4][5]
Solid State (76.4% Relative Humidity) Degradation rate is significantly influenced by humidity.Degradation rate is significantly influenced by humidity.No significant difference in stability between the two under high humidity.[4]
Aqueous Solution (pH) Most stable at pH 6.5.[10]Most stable between pH 5.0 and 7.5.[6][7]Both are susceptible to acid-base catalyzed hydrolysis outside their optimal pH range.[8][9][10]
Aqueous Solution (Temperature) Degradation is temperature-dependent.Degradation is temperature-dependent.Higher temperatures accelerate degradation for both.[8][9][10]
Dimer Formation Dimer detected under high humidity.[13] Occurs via intermolecular aminolysis.[2]Multiple dimer impurities identified.[11]Dimerization is a key degradation pathway for both, especially at high concentrations.[2][11][13]
Mechanisms of Dimer Formation

The formation of dimers is a critical aspect of carbapenem instability. The process is initiated by the nucleophilic attack of the secondary amine on the pyrrolidine ring of one carbapenem molecule onto the electrophilic carbonyl carbon of the β-lactam ring of another molecule. This leads to the opening of the β-lactam ring and the formation of a dimeric structure, which lacks antibacterial activity.

G cluster_meropenem Meropenem Dimerization cluster_ertapenem Ertapenem Dimerization M1 Meropenem Molecule 1 (Nucleophile) MD Inactive Meropenem Dimer M1->MD Nucleophilic Attack on β-lactam ring M2 Meropenem Molecule 2 (Electrophile) M2->MD E1 Ertapenem Molecule 1 (Nucleophile) ED Inactive Ertapenem Dimer E1->ED Nucleophilic Attack on β-lactam ring E2 Ertapenem Molecule 2 (Electrophile) E2->ED

Caption: Conceptual overview of the dimerization process for meropenem and ertapenem.

Experimental Protocols for Degradation Analysis

To accurately compare the degradation rates and identify the resulting dimers of meropenem and ertapenem, a robust experimental workflow is essential. This typically involves a forced degradation study followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G prep Sample Preparation (Meropenem & Ertapenem Solutions) stress Forced Degradation (e.g., Heat, pH stress) prep->stress sampling Time-Point Sampling stress->sampling hplc HPLC Analysis (Quantification of Parent & Dimers) sampling->hplc data Data Analysis (Kinetic Modeling) hplc->data results Comparative Degradation Rate Determination data->results

Caption: A typical experimental workflow for comparing carbapenem degradation rates.

Step-by-Step Methodology: Forced Degradation and HPLC Analysis

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve meropenem and ertapenem reference standards in an appropriate solvent (e.g., purified water or a specific buffer) to create stock solutions of known concentrations.

  • Forced Degradation Conditions:

    • Thermal Stress: Incubate aliquots of the stock solutions at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

    • pH Stress: Adjust the pH of the stock solutions using acid (e.g., HCl) or base (e.g., NaOH) to create acidic and alkaline conditions.

    • Humidity Stress: For solid-state stability, expose the powdered drug to controlled high-humidity environments.

  • Time-Point Sampling:

    • At predetermined time intervals, withdraw samples from the stressed solutions.

    • Immediately quench any ongoing degradation by, for example, cooling the sample or neutralizing the pH.

  • HPLC Analysis:

    • A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products, including dimers. A typical method would involve:

      • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][14]

      • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[11][15][16] The pH of the mobile phase is a critical parameter for achieving good separation.[11]

      • Flow Rate: Typically 1.0 mL/min.[11][14]

      • Detection: UV detection at a wavelength where both the parent drug and its degradation products absorb (e.g., around 298-300 nm).[8][14]

  • Data Analysis and Kinetic Modeling:

    • Quantify the peak areas of the parent drug and its dimers at each time point.

    • Plot the natural logarithm of the parent drug concentration versus time. If a linear relationship is observed, the degradation follows first-order kinetics.[4][10]

    • The degradation rate constant (k) can be determined from the slope of this line. The half-life (t½) can then be calculated using the equation: t½ = 0.693/k.

Conclusion and Future Directions

The stability of meropenem and ertapenem is a multifaceted issue, with dimerization being a significant pathway to inactivation. While ertapenem may exhibit greater stability in the solid state under dry heat, both drugs are susceptible to degradation in the presence of moisture and outside of their optimal pH ranges in solution.[4][5][6] The higher propensity for dimerization at increased concentrations has direct implications for the preparation and storage of intravenous solutions in clinical settings.[2]

Further research focusing on the direct comparative kinetics of dimer formation under various clinically relevant conditions (e.g., in different infusion fluids, at different concentrations) would be invaluable. Additionally, the development of novel formulations that inhibit dimerization could significantly extend the shelf-life and in-use stability of these life-saving antibiotics.

References

  • Cielecka-Piontek, J., et al. (2008). A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations in solid state. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 124-130. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2011). Comparative Review of Analytical Techniques for Determination of Carbapenems. Critical Reviews in Analytical Chemistry, 41(3), 249-263. Available at: [Link]

  • Mendez, A. S. L., et al. (2006). Stability and degradation kinetics of meropenem in powder for injection and reconstituted sample. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1363-1366. Available at: [Link]

  • de Araujo, B. V., et al. (2019). Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion. Biomedical Chromatography, 33(5), e4471. Available at: [Link]

  • de Araujo, B. V., et al. (2019). Stability and degradation products of imipenem applying High‐Resolution Mass Spectrometry: an analytical study focused on solutions for infusion. Biomedical Chromatography, 33(5), e4471. Available at: [Link]

  • Zhanel, G. G., et al. (2007). Comparative review of the carbapenems. Drugs, 67(7), 1027-1052. Available at: [Link]

  • Jadhav, R. A., et al. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Chromatographia, 83, 1095–1105. Available at: [Link]

  • Sajonz, P., et al. (2003). Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 583-596. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2014). Recent Advances in Stability Studies of Carbapenems. Current Pharmaceutical Analysis, 10(1), 2-13. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2008). A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations in solid state. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 124-130. Available at: [Link]

  • Barbosa, F. d. S., et al. (2020). Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 179, 112973. Available at: [Link]

  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449. Available at: [Link]

  • Wicha, S. G., et al. (2021). The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body. Antibiotics, 10(6), 726. Available at: [Link]

  • Cottagnoud, P., et al. (2000). Bactericidal Activities of Meropenem and Ertapenem against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model. Antimicrobial Agents and Chemotherapy, 44(10), 2844-2848. Available at: [Link]

  • Al-hamami, O. M. M. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 50-58. Available at: [Link]

  • Crandon, J. L., et al. (2010). An investigation of the stability of meropenem in elastomeric infusion devices. Journal of Antimicrobial Chemotherapy, 65(9), 1931-1936. Available at: [Link]

  • Subedi, A., et al. (2023). Stability of Colistin and Carbapenems in Water and Wastewater. ACS Environmental Science & Technology Water. Available at: [Link]

  • Berthoin, K., et al. (2018). In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem. Journal of Pharmacy Practice, 31(6), 624-629. Available at: [Link]

  • Ikeda, K., et al. (2004). HPLC Method for Measuring Meropenem and Biapenem Concentrations in Human Peritoneal Fluid and Bile. Journal of Liquid Chromatography & Related Technologies, 27(12), 1951-1963. Available at: [Link]

  • Al-hamami, O. M. M. (2014). Effect of buffers on the ertapenem stability in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 50-58. Available at: [Link]

  • Ahman, J., et al. (2019). Stability of four carbapenem antibiotics in discs used for antimicrobial susceptibility testing. Journal of Antimicrobial Chemotherapy, 74(11), 3244-3248. Available at: [Link]

  • European Medicines Agency. (2005). Invanz - ertapenem: Scientific discussion. Available at: [Link]

  • Lõivukene, K., et al. (2019). Application of Molecular Methods for Carbapenemase Detection. Frontiers in Microbiology, 10, 1751. Available at: [Link]

  • Jadhav, R. A., et al. (2020). An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Chromatographia, 83, 1095–1105. Available at: [Link]

  • Li, Y., et al. (2021). Development of a Novel HPLC Method for the Analysis of Impurities in Meropenem and Identification of Unknown Impurities by 2D LC-IT-TOF MS. Journal of Chromatographic Science, 59(9), 834-842. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2008). A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations in solid state. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 124-130. Available at: [Link]

  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2008). A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations in solid state. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 124-130. Available at: [Link]

  • Pedroso, T. M., et al. (2014). HPLC methods used for the analysis of ertapenem sodium in biological matrices. Journal of Liquid Chromatography & Related Technologies, 37(19), 2781-2795. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Carbapenem Resistance Mechanisms, Carbapenemase Genes Dissemination, and Laboratory Detection Methods. Journal of Pure and Applied Microbiology, 15(3), 1157-1172. Available at: [Link]

  • Hegazy, M. A., et al. (2010). Selective Determination of Ertapenem and Imipenem in the Presence of Their Degradants. Journal of Chromatographic Science, 48(8), 625-631. Available at: [Link]

  • Gumustas, M., et al. (2020). A High-Performance Liquid Chromatographic Method for the Determination of Meropenem in Serum. Journal of Chromatographic Science, 58(2), 134-141. Available at: [Link]

  • Subedi, A., et al. (2023). Stability of Colistin and Carbapenems in Water and Wastewater. ACS Environmental Science & Technology Water. Available at: [Link]

  • Berthoin, K., et al. (2018). In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem. Journal of Pharmacy Practice, 31(6), 624-629. Available at: [Link]

  • Uddin, M. J., et al. (2024). Significant research on meropenem cross-contamination management in a β-Lactam manufacturing unit. Journal of Applied Pharmaceutical Science, 14(10), 001-010. Available at: [Link]

  • Patel, P., et al. (2016). Development and validation of a RP-HPLC method for the detection of meropenem as a pure compound, in a pharmaceutical dosage form and post thermal induced degradation. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 299-304. Available at: [Link]

  • van der Heg, M. H., et al. (2021). Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation. Pharmaceutics, 13(4), 548. Available at: [Link]

  • Meletis, G. (2016). Carbapenem resistance: overview of the problem and future perspectives. Therapeutic Advances in Infectious Disease, 3(1), 15-21. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ertapenem Dimer Impurity

Advanced Laboratory Safety Protocol: Handling and Disposal of Ertapenem Dimer Impurity As a Senior Application Scientist, I frequently observe laboratories treating antibiotic impurities with the same generalized protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety Protocol: Handling and Disposal of Ertapenem Dimer Impurity

As a Senior Application Scientist, I frequently observe laboratories treating antibiotic impurities with the same generalized protocols used for standard organic reagents. This is a critical logistical and safety error. Ertapenem is a broad-spectrum, long-acting parenteral carbapenem antibiotic[1]. During its synthesis, storage, or degradation, it can form various impurities, notably Ertapenem Dimers (I, II, and III). These dimers are generated when the side-chain carboxylate of one ertapenem molecule attacks the beta-lactam moiety of a second molecule[2].

Even in its dimerized or degraded form, the compound retains structural motifs capable of triggering severe IgE-mediated hypersensitivity, contact dermatitis, and anaphylaxis in sensitized individuals[3]. Furthermore, improper disposal of these compounds contributes directly to the global crisis of antimicrobial resistance (AMR)[4]. This guide provides a causality-driven, self-validating framework for the safe operational handling, spill decontamination, and environmental disposal of Ertapenem Dimer Impurity.

Section 1: Causality-Driven Personal Protective Equipment (PPE)

The primary hazard of handling beta-lactam derivatives in a dry powder form is aerosolization. Inhalation or dermal contact with microscopic dust particles can lead to occupational sensitization[5]. To mitigate this, PPE must be selected based on the specific mechanisms of exposure.

Table 1: Quantitative PPE Matrix & Mechanistic Rationale

Equipment CategorySpecification StandardMechanistic Rationale (Causality)
Respiratory Protection N95 (US) / P1 (EN 143) or PAPRPrevents inhalation of aerosolized beta-lactam particulates, mitigating IgE-mediated respiratory sensitization[5].
Eye/Face Protection NIOSH/EN 166 approved safety goggles + 8-inch face shieldProtects mucosal membranes from caustic spill reagents and highly sensitizing antibiotic dust[6].
Hand Protection Double-layered Nitrile gloves (EN 374 compliant)Prevents dermal absorption and contact dermatitis. Double gloving allows safe removal of the outer contaminated layer without exposing the skin[5].
Body Protection Impervious lab coat / Tyvek suitPrevents accumulation of antibiotic dust on personal clothing, eliminating secondary exposure outside the laboratory environment[7].

Section 2: Operational Protocol for Handling and Weighing

Standard open-bench weighing of beta-lactam impurities is strictly prohibited due to the risk of cross-contamination and inhalation[3]. The following protocol ensures a self-validating containment system.

Protocol 1: Safe Handling and Weighing

  • Preparation & Isolation: Verify that the laboratory is equipped with an independent air-handling system or use a dedicated Class II Biological Safety Cabinet (BSC) / Chemical Fume Hood. This prevents airborne cross-contamination with other non-penicillin drugs[3].

  • PPE Donning: Don a Tyvek suit or dedicated impervious lab coat, N95/P100 respirator, safety goggles, and double-layered nitrile gloves[5].

  • Environmental Control: Lay down anti-static, disposable bench paper inside the BSC to capture any micro-spills during the transfer process.

  • Equilibration: Bring the sealed vial of Ertapenem Dimer Impurity (typically stored between -20°C and 8°C) to room temperature inside a desiccator before opening. This prevents condensation, which accelerates further hydrolytic degradation[8].

  • Manipulation: Using anti-static micro-spatulas, carefully weigh the required mass. Avoid rapid movements that could generate aerosols.

  • De-gowning: Upon completion, remove the outer pair of nitrile gloves inside the hood and dispose of them in a designated biohazardous chemical waste bin[7].

Section 3: Emergency Spill Response and Chemical Deactivation

If a powder spill occurs, physical sweeping is insufficient and dangerous as it generates airborne dust. The beta-lactam core must be chemically deactivated. The most effective method is base-catalyzed hydrolysis of the beta-lactam ring[6].

Table 2: Spill Response Decontamination Metrics

ReagentConcentrationApplication TimeMechanism of Action
Sodium Hydroxide (Caustic Solution) 10% (w/v)15–30 minutesBase-catalyzed hydrolysis of the beta-lactam ring, rendering the molecule biologically inactive and non-sensitizing[6].
Isopropyl Alcohol (IPA) 70% (v/v)5–10 minutesSecondary wash to remove residual organic degradation products and ensure surface sterility.

Protocol 2: Spill Decontamination

  • Evacuation & Assessment: If a large powder spill occurs outside the hood, evacuate personnel, allow aerosols to settle for 15 minutes, and ensure respiratory protection is worn before re-entering[6].

  • Containment: Surround the spill with inert absorbent pads. Do not use water directly on the powder, as it may cause splashing and further spread.

  • Chemical Deactivation: Carefully apply a 10% caustic solution (NaOH) over the spill site[6]. The high pH rapidly hydrolyzes the beta-lactam ring, destroying its active pharmaceutical properties.

  • Incubation: Allow the caustic solution to sit for 15–30 minutes to ensure complete chemical degradation.

  • Collection: Wipe up the deactivated mixture using non-sparking tools or damp sponges[9]. Place all materials into a sealed, labeled hazardous waste container.

  • Secondary Wash: Clean the area with 70% Isopropyl Alcohol (IPA) and water to remove residual caustic salts.

Section 4: Disposal and Environmental Logistics

Flushing beta-lactam antibiotics or their impurities down the laboratory drain is a direct violation of environmental safety guidelines and contributes heavily to environmental AMR[4],[10].

Protocol 3: Environmental Disposal

  • Segregation: Collect all Ertapenem Dimer Impurity waste (including used vials, contaminated gloves, and bench paper) in a dedicated, rigid, leak-proof hazardous chemical waste container[8].

  • Labeling: Clearly label the container as "Highly Sensitizing Beta-Lactam Chemical Waste - DO NOT OPEN."

  • Incineration: Coordinate with your institutional Environmental Health and Safety (EHS) department. The only acceptable method of final destruction for beta-lactam solid waste is high-temperature incineration[11].

Workflow Visualization

G A Ertapenem Dimer Impurity Handling Initiated B Don Required PPE (N95, Double Nitrile, Goggles) A->B C Transfer to Class II BSC or Chemical Fume Hood B->C D Spill Detected? C->D E Deactivate with 10% Caustic Solution (NaOH) D->E Yes F Proceed with Analytical Weighing/Assay D->F No G Collect as Hazardous Chemical Waste E->G F->G H High-Temperature Incineration (No Drain Disposal) G->H

Operational workflow for handling and emergency spill response of Ertapenem Dimer Impurity.

References

  • [8] ERTAPENEM - TMMedia. tmmedia.in.

  • [6] PRODUCT NAME: Ertapenem Sodium Salt RPI. cloudfront.net.

  • [1] Ertapenem Dimer III | 1199797-42-6 - ChemicalBook. chemicalbook.com.

  • [5] ERTAPENEM SODIUM - TOKU-E. toku-e.com.

  • [9] Safety Data Sheet 0 0 0 - Medline. medline.com.

  • [2] Ertapenem Manufacturing Process Development - IRIS. unipv.it.

  • [3] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross- Contamination | FDA. fda.gov.

  • [11] Antibiotic Disposal in the Lab: Simple Tips to Get it Right - Bitesize Bio. bitesizebio.com.

  • [4] Annex 6 - World Health Organization (WHO). who.int.

  • [7] Safe Work Procedure Microbiology Lab Safety RSS 20.10.3. tru.ca.

  • [10] The NIH Drain Discharge Guide. nih.gov.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.